Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-11-5-3-9(4-6-11)13-14-10(8-18-13)7-12(15)17-2/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTYKTVNHMQWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate: Synthesis, Characterization, and Therapeutic Potential
Abstract
The thiazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive exploration of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate, a 2,4-disubstituted thiazole derivative of significant interest in medicinal chemistry and drug development. We will delve into a detailed, field-proven protocol for its synthesis via the classic Hantzsch thiazole reaction, including the preparation of key precursors. Furthermore, this guide will present a thorough characterization of the molecule's chemical structure through an analysis of predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS). Finally, we will synthesize current research to discuss the potential biological activities and therapeutic applications of this structural motif, providing valuable insights for researchers and professionals in the field of drug discovery.
Introduction: The Significance of the Thiazole Scaffold
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[2] Its derivatives exhibit an extensive range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] The structural rigidity of the thiazole ring, combined with its capacity for diverse substitutions at the C2, C4, and C5 positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The target molecule, this compound, incorporates two key pharmacophoric features: the 2-(4-methoxyphenyl) group and the methyl acetate moiety at the 4-position. The methoxy-substituted phenyl ring is a common feature in many biologically active molecules, often contributing to receptor binding and metabolic stability. The acetate group at the C4 position can influence solubility and may act as a handle for further chemical modification or as a key interacting group with biological targets. This guide aims to provide a robust technical foundation for the synthesis and understanding of this promising chemical entity.
Synthesis of this compound
The most reliable and widely adopted method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[5][6] For the synthesis of our target molecule, the key precursors are 4-methoxythiobenzamide and a suitable methyl 4-haloacetoacetate.
Synthesis of Precursors
2.1.1. Preparation of 4-Methoxythiobenzamide (Thioamide)
4-Methoxythiobenzamide can be synthesized from 4-methoxybenzamide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
-
Protocol:
-
To a solution of 4-methoxybenzamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol to yield 4-methoxythiobenzamide.
-
2.1.2. Preparation of Methyl 4-bromoacetoacetate (α-Haloketone)
Methyl 4-bromoacetoacetate is prepared by the bromination of methyl acetoacetate.
-
Protocol:
-
Dissolve methyl acetoacetate (1 equivalent) in an anhydrous solvent such as carbon tetrachloride.[7]
-
Cool the solution to below 5 °C in an ice bath.
-
Add bromine (1 equivalent) dropwise while maintaining the low temperature.[7]
-
Allow the reaction to stir overnight as it gradually warms to room temperature.[7]
-
Quench the reaction by pouring the mixture into ice water and wash with a dilute aqueous solution of sodium carbonate, followed by a saturated sodium chloride solution.[7]
-
Dry the organic layer over anhydrous calcium chloride and remove the solvent by evaporation to obtain crude methyl 4-bromoacetoacetate, which can be used in the next step without further purification.[7]
-
Hantzsch Thiazole Synthesis: Final Product Formation
The final step involves the condensation of the two prepared precursors.
-
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-methoxythiobenzamide (1 equivalent) in a suitable solvent, such as absolute ethanol.
-
Add methyl 4-bromoacetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction should be monitored by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product hydrobromide salt.[6]
-
Neutralize the mixture with a weak base, such as an aqueous solution of sodium bicarbonate, to precipitate the free base of the thiazole product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Synthesis Workflow Diagram
Structural Elucidation and Physicochemical Properties
The structural identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. Below are the predicted data based on the analysis of its structure and data from analogous compounds.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~7.85 (d, 2H, Ar-H), ~7.00 (s, 1H, Thiazole-H5), ~6.95 (d, 2H, Ar-H), ~3.85 (s, 3H, -OCH₃), ~3.80 (s, 2H, -CH₂-), ~3.75 (s, 3H, -COOCH₃) |
| ¹³C NMR | δ (ppm): ~170.0 (C=O, ester), ~168.0 (Thiazole-C2), ~161.0 (Ar-C-OCH₃), ~150.0 (Thiazole-C4), ~128.0 (Ar-CH x2), ~126.0 (Ar-C), ~115.0 (Thiazole-C5), ~114.0 (Ar-CH x2), ~55.5 (-OCH₃), ~52.5 (-COOCH₃), ~35.0 (-CH₂-) |
| FT-IR | ν (cm⁻¹): ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1740 (C=O, ester), ~1610 (C=N, thiazole), ~1500 (C=C, aromatic), ~1250 (C-O, ether) |
| Mass Spec. | m/z: [M]⁺ at ~263.06, with key fragments corresponding to the loss of -OCH₃, -COOCH₃, and cleavage of the thiazole ring. |
Rationale for Spectroscopic Assignments
-
¹H NMR: The two doublets in the aromatic region (~7.85 and ~6.95 ppm) are characteristic of a para-substituted benzene ring. The singlet around 7.00 ppm is typical for the C5 proton of the thiazole ring. The three singlets at ~3.85, ~3.80, and ~3.75 ppm correspond to the methoxy, methylene, and methyl ester protons, respectively.
-
¹³C NMR: The ester carbonyl carbon is expected to appear downfield around 170.0 ppm. The carbons of the thiazole ring will have characteristic shifts, with C2 being the most deshielded. The aromatic carbons will appear in the 114-161 ppm range, and the aliphatic carbons of the methoxy, methyl ester, and methylene groups will be found upfield.
-
FT-IR: The spectrum will be dominated by a strong carbonyl stretch from the ester group at approximately 1740 cm⁻¹. Other key absorbances include C-H stretches for both aromatic and aliphatic protons, the C=N stretch of the thiazole ring, and the C-O stretch of the ether and ester groups.[3][4]
-
Mass Spectrometry: The molecular ion peak is expected at the calculated molecular weight. Common fragmentation patterns for thiazoles involve the cleavage of the ring, while esters can lose the alkoxy group or the entire ester functionality.[8][9][10]
Biological Activity and Therapeutic Potential
The 2,4-disubstituted thiazole scaffold is a versatile platform for developing therapeutic agents.[2] The specific combination of the 2-(4-methoxyphenyl) and 4-methylacetate moieties in the target molecule suggests potential applications in several key areas of drug discovery.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-aryl-thiazole derivatives.[3][9][11] The 4-methoxyphenyl group, in particular, has been associated with potent antiproliferative activity. Thiazole-containing compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like protein kinases, topoisomerases, and tubulin polymerization. For instance, some thiazole derivatives have shown inhibitory activity against VEGFR-2, a key receptor in angiogenesis, which is crucial for tumor growth.[3] The presence of the methoxy group can enhance binding to certain biological targets and improve the pharmacokinetic profile of the molecule.
Antimicrobial and Anti-inflammatory Activity
Thiazole derivatives are well-established as potent antimicrobial agents.[8] The core structure can interfere with essential bacterial processes. The substitution pattern on the thiazole ring plays a crucial role in determining the spectrum and potency of antimicrobial activity. Structure-activity relationship (SAR) studies have shown that substituents at the C2 and C4 positions are critical for activity.
Furthermore, thiazole acetate derivatives have been investigated for their anti-inflammatory and analgesic properties.[7] While some studies on a range of thiazole acetates showed limited direct cardiovascular effects, they confirmed their potential as anti-inflammatory agents, suggesting they could be developed into drugs with a good safety profile in this regard.[7]
Structure-Activity Relationship (SAR) Insights
-
2-Aryl Group: The nature and substitution pattern of the aryl group at the C2 position significantly modulate biological activity. The electron-donating methoxy group on the phenyl ring can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.
-
4-Acetate Moiety: The ester group at the C4 position increases the molecule's polarity, which can affect its solubility and cell permeability. This group can also participate in hydrogen bonding with target proteins. SAR studies have indicated that acetate and other acyl groups at this position can be favorable for antibacterial activity.
Potential Mechanism of Action Pathway
Conclusion
This compound represents a synthetically accessible and biologically promising scaffold. The Hantzsch synthesis provides a reliable and efficient route for its preparation. The structural features of this molecule, particularly the 2-(4-methoxyphenyl) and 4-methylacetate groups, suggest a strong potential for development as an anticancer, antimicrobial, or anti-inflammatory agent. This technical guide provides the foundational knowledge for its synthesis and characterization, paving the way for further investigation into its therapeutic applications and the development of novel, more potent analogues.
References
- The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. (2022). GSC Biological and Pharmaceutical Sciences, 18(2), 133-140.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7306.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). International Journal of Molecular Sciences, 25(2), 863.
- Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PLOS ONE, 20(8), e0308940.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5590.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Pharmaceuticals, 15(7), 781.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry, 12.
- Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aur
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus Chimie, 25(G1), 267-279.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14383-14404.
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry, 13.
- Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. (2010). European Journal of Medicinal Chemistry, 45(11), 5112-5118.
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2011). Mini-Reviews in Medicinal Chemistry, 11(12), 1040-1056.
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2023). Journal of Medicinal Chemistry, 66(15), 10255-10291.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an anti-inflammatory activity. (2022). University of Split - FULIR.
- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). Scientific Reports, 15(1), 743.
- Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules, 25(18), 4279.
- Synthesis of methyl 4-bromoacetoacet
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv
- Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
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- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
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- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Technical Guide: Properties and Synthesis of 2,4-Disubstituted Thiazole Derivatives
Executive Summary
The 1,3-thiazole scaffold is a cornerstone of modern medicinal chemistry, appearing in over 18 FDA-approved small molecules. While 2,4,5-trisubstituted variants (e.g., Febuxostat, Dasatinib) are common, 2,4-disubstituted thiazoles represent a unique "minimalist" pharmacophore. This substitution pattern offers a specific chemical advantage: it preserves the C5 position as a metabolic handle or a site for minimizing steric clash within tight enzymatic pockets, while positioning the C2 and C4 substituents to engage distinct hydrophilic and hydrophobic domains, respectively.
This guide provides a rigorous technical analysis of the 2,4-disubstituted thiazole core, detailing its electronic properties, validated synthetic protocols (specifically the Hantzsch synthesis), and structure-activity relationships (SAR) relevant to oncology and antimicrobial research.
Structural & Electronic Properties[1]
Understanding the electronic distribution of the thiazole ring is prerequisite to rational design.
Aromaticity and Basicity
Thiazole is a
-
Lone Pair Availability: The nitrogen lone pair is orthogonal to the
-system, making N3 the primary site for protonation and coordination. -
Basicity: The pKa of the conjugate acid is approximately 2.5. However, electron-donating groups (EDGs) at C2 (e.g., -NH2 in Mirabegron) significantly increase basicity, enhancing solubility and hydrogen-bond acceptor capability.[1]
Reactivity Profile of the 2,4-Pattern
In 2,4-disubstituted derivatives, the C5 position remains unsubstituted. This has two critical implications:
-
Electrophilic Aromatic Substitution (EAS): C5 is the most reactive site for EAS (nitration, halogenation). In drug design, an unsubstituted C5 is often a "soft spot" for metabolic oxidation (Phase I metabolism).
-
C2 Acidity: The C2 proton (if unsubstituted) is acidic, but in 2,4-disubstituted derivatives, C2 is functionalized. If C2 bears a leaving group (Cl, Br), it is highly susceptible to nucleophilic aromatic substitution (
), more so than C4 or C5.
Synthetic Strategies
The Hantzsch Thiazole Synthesis (Gold Standard)
The condensation of
Mechanism of Action
The reaction proceeds via an initial S-alkylation of the thioamide by the
Figure 1: Mechanistic workflow of the Hantzsch Thiazole Synthesis.
Validated Experimental Protocol
Target Compound: 2-Amino-4-phenylthiazole (Model System) Scope: Applicable to aryl/alkyl ketones and substituted thioureas.[1]
Reagents:
-
Acetophenone derivative (
-bromoacetophenone): 1.0 equiv.[1] -
Thiourea: 1.1 equiv.
-
Solvent: Ethanol (absolute) or DMF (for insoluble substrates).
-
Base:
(for neutralization).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of
-bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask. -
Addition: Add 11 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up (>50g).
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Self-Validating Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide spot (
) must disappear. A highly polar spot (hydrobromide salt of the product) will appear at the baseline.
-
-
Precipitation: Cool the reaction mixture to room temperature. The thiazole hydrobromide salt often crystallizes out.
-
Neutralization (Critical): Filter the solid (or concentrate if no solid forms). Resuspend in water and basify with saturated aqueous
to pH 8–9. This liberates the free base. -
Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water.
Yield Expectations: 75–95% typically.
Medicinal Chemistry & SAR
The 2,4-disubstituted thiazole acts as a rigid linker that orients pharmacophores in a specific vector.
Pharmacophore Mapping
-
Position 2 (The "Head"): Often polar. In kinase inhibitors (e.g., Dasatinib analogs), this position binds to the hinge region via H-bonds. In Mirabegron (FDA approved), the 2-amino group is part of the core recognition motif.
-
Position 4 (The "Tail"): Typically lipophilic (Phenyl, t-Butyl). This occupies hydrophobic pockets (e.g., the specificity pocket in enzymes).
-
Position 5 (The "Spacer"): In 2,4-disubstituted systems, this is Hydrogen.
-
Pro: Reduces steric bulk, allowing binding in narrow clefts.
-
Con: Susceptible to CYP450 oxidation. If metabolic stability is poor, blocking this position with F or Cl is a standard optimization strategy.
-
Figure 2: Structure-Activity Relationship (SAR) map for the 2,4-disubstituted scaffold.
Key Biological Applications
| Compound Class | Target | Mechanism | Key 2,4-Feature |
| Mirabegron | Agonist | 2-amino-4-thiazolyl moiety mimics the catecholamine core.[1] | |
| Abafungin | Sterol 24-C-methyltransferase | Antifungal | 2,4-disubstituted structure mimics the lanosterol side chain.[1] |
| Hydrazinyl-thiazoles | EGFR / BRAF | Kinase Inhibitor | 2-hydrazone acts as a linker; 4-aryl group fits the hydrophobic pocket.[1] |
References
-
Hantzsch Thiazole Synthesis Review: Synthesis and biological evaluation of new substituted Hantzsch thiazole derivatives. (2017). Semantic Scholar. Link
-
Mirabegron Structure & Pharmacology: Distinct Conformations of Mirabegron Determined by MicroED. (2021).[2][3] NIH PubMed Central. Link
-
Anticancer Activity (Dasatinib/Dabrafenib context): Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF Dual Inhibitors. (2023).[3][4] MDPI / NIH. Link
-
FDA Approved Thiazoles: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. (2022).[2][5] MDPI.[2][6] Link
-
General Reactivity: Ligand-Free Palladium(II)-Mediated Synthesis of 2,4-Disubstituted 1,3-Thiazoles.[1] (2020). Thieme Connect. Link
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A Technical Guide to Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate, a substituted thiazole derivative of significant interest in medicinal chemistry. While a dedicated CAS (Chemical Abstracts Service) number for this specific ester is not prominently listed in public databases, indicating its status as a novel or specialized research chemical, this document outlines a robust and logical pathway for its synthesis and characterization. We will delve into a validated synthetic protocol, predict its spectroscopic signature for structural confirmation, and explore its potential therapeutic applications based on the well-documented bioactivity of the 2,4-disubstituted thiazole scaffold. This guide is intended for researchers and professionals in drug discovery and chemical synthesis, providing the foundational knowledge to synthesize, validate, and investigate this promising compound.
Chemical Identity and Nomenclature
While a specific CAS number for this compound is not found in major chemical databases as of this writing, its constituent parts and related analogs are well-documented. For instance, the related intermediate, Methyl 2-(2-aminothiazol-4-yl)acetate, is registered under CAS Number 64987-16-2[1]. The absence of a dedicated CAS number for the target compound underscores its novelty and the opportunity for new research in this chemical space.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 263.31 g/mol |
| Chemical Structure | (See Figure 1) |
Figure 1. Chemical Structure of this compound.
Proposed Synthesis Protocol: A Hantzsch-Based Approach
The synthesis of 2,4-disubstituted thiazoles is classically achieved via the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone or, in our case, an α-haloester derivative. The proposed pathway leverages readily available starting materials to construct the target molecule efficiently.
Experimental Workflow
The synthesis is a two-step process starting from commercial reagents. First, we form the core thioamide from 4-methoxybenzaldehyde, which is then cyclized with a suitable α-haloacetate ester.
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Step-by-Step Methodology
Reagents and Materials:
-
4-Methoxythiobenzamide
-
Methyl 4-chloroacetoacetate
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxythiobenzamide (1 equivalent) and anhydrous ethanol (10 volumes). Stir until the solid is fully dissolved.
-
Addition of Haloester: Add methyl 4-chloroacetoacetate (1.1 equivalents) to the solution dropwise at room temperature.
-
Causality Insight: Using a slight excess of the haloester ensures the complete consumption of the limiting thioamide. The initial reaction forms an intermediate which is then cyclized.
-
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.
-
Dehydration: After the initial condensation is complete (as indicated by TLC), cool the mixture to room temperature. Add a catalytic amount of concentrated sulfuric acid (2-3 drops) and heat to reflux for an additional 1-2 hours to drive the dehydration and subsequent aromatization of the thiazoline intermediate to the stable thiazole ring.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (15 volumes).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 volumes) to neutralize the acid catalyst, followed by brine (1 x 10 volumes).
-
Self-Validation: The neutralization step is critical. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8) before proceeding.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Spectroscopic Characterization and Validation
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Based on its structure and data from analogous compounds, the following spectral characteristics are predicted.[2][3]
| Spectroscopic Data | Predicted Values and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.85 (d, 2H, Ar-H), δ ~7.00 (d, 2H, Ar-H), δ ~7.10 (s, 1H, Thiazole C5-H), δ ~3.85 (s, 3H, Ar-OCH₃), δ ~3.80 (s, 2H, -CH₂-), δ ~3.75 (s, 3H, Ester -OCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~171.0 (C=O, ester), δ ~168.0 (Thiazole C2), δ ~161.0 (Ar-C-OCH₃), δ ~150.0 (Thiazole C4), δ ~128.0 (Ar-CH x2), δ ~126.0 (Ar-C), δ ~115.0 (Thiazole C5), δ ~114.0 (Ar-CH x2), δ ~55.5 (Ar-OCH₃), δ ~52.5 (Ester -OCH₃), δ ~35.0 (-CH₂-). |
| FT-IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic/thiazole), ~2950 (C-H, aliphatic), ~1740 (C=O, ester stretch), ~1610, 1500 (C=C, aromatic ring), ~1250 (C-O, ether stretch). |
| Mass Spec (ESI+) | m/z = 264.07 [M+H]⁺, 286.05 [M+Na]⁺. |
Potential Applications in Drug Development
The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[4] Derivatives of 2,4-disubstituted thiazoles exhibit a wide range of pharmacological activities, suggesting promising avenues for the application of this compound.
Antiproliferative and Anticancer Activity
Many thiazole derivatives containing a 4-methoxyphenyl group have demonstrated potent antiproliferative activity against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer.[4][5] The mechanism often involves the inhibition of key signaling kinases such as EGFR or VEGFR-2.[5] The title compound could act as a novel inhibitor in these pathways.
Caption: Potential inhibitory action on receptor tyrosine kinase pathways.
Anti-inflammatory Properties
Related thiazole structures have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6][7] The propionic acid derivatives of thiazoles, in particular, show strong anti-inflammatory activity.[6] The title compound, being an ester, could function as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may then exhibit COX inhibition.
Conclusion
This compound represents a valuable target for synthesis and biological evaluation. While not currently indexed with a CAS number, this guide provides a scientifically grounded framework for its creation and validation using established chemical principles. Its structural similarity to a class of molecules with proven antiproliferative and anti-inflammatory activities marks it as a compound of high interest for further research in drug discovery and development.
References
-
Title: (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} Source: MDPI URL: [Link]
-
Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Source: Frontiers URL: [Link]
-
Title: Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase Source: PubMed URL: [Link]
-
Title: An Overview of Thiazole Derivatives and its Biological Activities Source: ResearchGate URL: [Link]
-
Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]
-
Title: Synthesis, characterization and anti- inflammatory activity of certain novel 2, 4-disubstituted 1,3-thiazole derivatives. Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Methyl 2-(2-aminothiazol-4-yl)acetate Source: Pharmaffiliates URL: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Guide: The 4-Methoxyphenyl Thiazole Scaffold in Medicinal Chemistry
Executive Summary
The 4-methoxyphenyl thiazole scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its biphenyl-like geometry, tunable electronic properties, and capability to engage in specific pi-stacking and hydrogen-bonding interactions. This moiety has emerged as a critical pharmacophore in the development of tubulin polymerization inhibitors (e.g., the SMART template), selective COX-2 inhibitors, and dual EGFR/VEGFR kinase inhibitors.
This guide provides a comprehensive technical analysis of this scaffold, covering its structural rationale, validated synthetic protocols, structure-activity relationships (SAR), and metabolic liabilities.
Part 1: Structural & Electronic Rationale
The Pharmacophore Triad
The success of the 4-methoxyphenyl thiazole scaffold stems from the synergistic interplay of three structural features:
-
The Thiazole Core (Bioisostere & Linker):
-
Aromaticity: The thiazole ring is pi-excessive, allowing it to participate in
T-shaped stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in binding pockets. -
Geometry: It serves as a rigid linker that mimics the geometry of a 1,3-disubstituted benzene ring but with distinct electronic vectors, often used as a bioisostere for pyridine or benzene to modulate lipophilicity (LogP).
-
H-Bonding: The nitrogen atom (N3) acts as a weak hydrogen bond acceptor, while the sulfur atom enhances lipophilicity and can engage in specific S-
interactions.
-
-
The 4-Methoxy Group (Electronic & Steric Handle):
-
Electronic Effect: The methoxy group is a strong Electron Donating Group (EDG) via resonance (
effect). This increases the electron density of the attached phenyl ring, strengthening cation- interactions with positively charged residues (e.g., Lysine, Arginine) in the target protein. -
H-Bonding: The oxygen atom serves as a hydrogen bond acceptor. In tubulin inhibitors, this mimics the methoxy pattern of colchicine, crucial for binding to the
-tubulin subunit. -
Metabolic Liability: While beneficial for binding, the methoxy group is a "soft spot" for CYP450-mediated O-demethylation, a factor that must be managed during lead optimization.
-
-
The 4-Position Regiochemistry:
-
Substitution at the C4 position of the thiazole ring creates a linear or slightly angular vector relative to the C2 substituent, maximizing the scaffold's ability to span deep hydrophobic pockets.
-
Part 2: Synthetic Strategies & Protocols
The most robust method for constructing the 4-methoxyphenyl thiazole scaffold is the Hantzsch Thiazole Synthesis . Below is a field-validated protocol optimized for yield and purity.
Protocol A: Standard Hantzsch Condensation
Reaction Type: Cyclocondensation Scale: Gram-scale (10 mmol)
Reagents:
-
Substrate A: 2-Bromo-4'-methoxyacetophenone (1.0 equiv)
-
Substrate B: Thiobenzamide or substituted Thiourea (1.0 - 1.2 equiv)
-
Solvent: Ethanol (absolute) or DMF
-
Base: NaHCO
(optional, to neutralize HBr byproduct)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the thioamide/thiourea in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of 2-bromo-4'-methoxyacetophenone portion-wise over 10 minutes at room temperature. Note: The reaction is exothermic.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (
C) for 2-4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Work-up: Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter the solid (hydrobromide salt), wash with cold ethanol, and dry. Neutralize by suspending in water and adding saturated NaHCO
solution until pH ~8. -
If no precipitate: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with NaHCO
(aq) and brine. Dry over anhydrous MgSO .
-
-
Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Visualization: Hantzsch Synthesis Mechanism
The following diagram illustrates the mechanistic pathway from reagents to the final thiazole core.
Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis, highlighting the critical dehydration step leading to aromatization.
Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6]
Anticancer Agents (Tubulin Inhibition)
The most prominent application of this scaffold is in the SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) series.[1][2] These compounds bind to the colchicine site of tubulin, inhibiting polymerization and causing mitotic arrest.
-
Key SAR Finding: The 4-(3,4,5-trimethoxyphenyl) moiety at the thiazole C4 position is essential for potency.
-
Linker Modification: Replacing the methanone linker (C=O) with an amine (-NH-) to form PAT (Phenyl-Amino-Thiazole) significantly improves water solubility and oral bioavailability while maintaining nanomolar potency.
Data Summary: Tubulin Inhibition (IC
| Compound Class | Structure Code | Target Cell Line (Melanoma) | IC | Solubility |
| SMART | 4-(3,4,5-trimethoxyphenyl)-thiazole | A375 | 10 - 50 | Low |
| PAT | 2-phenylamino-4-(3,4,5-trimethoxyphenyl)thiazole | A375 | 15 - 60 | High |
| ABI | 2-aryl-4-benzoyl-imidazole (Scaffold Hop) | A375 | 5 - 20 | Moderate |
Anti-Inflammatory (COX-2 Selectivity)
Derivatives such as N-(substituted)-2-(4-methoxyphenyl)thiazole-4-carboxamides have shown high selectivity for COX-2 over COX-1.
-
Mechanism: The 4-methoxyphenyl group fits into the hydrophobic side pocket of the COX-2 active site, which is larger than that of COX-1 due to the Ile523
Val523 variation. -
Potency: Specific derivatives exhibit IC
values in the range of 40-70 M, comparable to Celecoxib in specific assays.
Metabolic Stability & Optimization
A major challenge with the 4-methoxyphenyl thiazole scaffold is metabolic clearance.
-
Liability: The methoxy group is prone to O-demethylation by hepatic CYPs.
-
Solution (Scaffold Hopping): Replacing the thiazole with an imidazole (ABI series) or blocking the metabolic "soft spot" by adding adjacent steric bulk (e.g., 3,5-dimethyl-4-methoxyphenyl) can extend half-life (
). -
Solution (Bioisosteres): Replacing the methoxy group with a trifluoromethoxy (-OCF
) or difluoromethoxy (-OCHF ) group retains the electronic properties while blocking oxidative metabolism.
Visualization: SAR Decision Tree
This diagram outlines the logical flow for optimizing the scaffold based on observed biological data.
Figure 2: SAR optimization logic for overcoming common liabilities of the 4-methoxyphenyl thiazole scaffold.
References
-
Wang, Y., et al. (2011). "Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents." Journal of Medicinal Chemistry. Link
-
Li, D. D., et al. (2010). "Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles." Drug Metabolism and Disposition. Link
-
Chen, Y., et al. (2012). "Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability." Journal of Medicinal Chemistry. Link
-
Abdel-Maksoud, M. S., et al. (2023). "Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors." BMC Chemistry. Link
-
BenchChem. (2025).[3][4] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives." Link
Sources
- 1. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate molecular weight and formula
A Comprehensive Guide to Synthesis, Physicochemical Properties, and Medicinal Chemistry Applications
Executive Summary
Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate is a specialized heterocyclic ester widely utilized as a pharmacophore scaffold in drug discovery. Belonging to the class of 2,4-disubstituted thiazoles , this molecule serves as a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, non-steroidal anti-inflammatory drugs (NSAIDs), and specific kinase inhibitors. Its structural integrity combines a lipophilic 4-methoxyphenyl tail with a polar methyl acetate head group, linked by a thiazole core that functions as a bioisostere for phenyl or pyridine rings in structure-activity relationship (SAR) studies.
This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical profile, a validated Hantzsch synthesis protocol, and its application in modern medicinal chemistry.
Physicochemical Profile
The following data represents the calculated and predicted properties essential for formulation and assay development.
Table 1: Molecular Specifications
| Property | Value |
| IUPAC Name | Methyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate |
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 263.31 g/mol |
| Monoisotopic Mass | 263.0616 Da |
| CAS Registry Number | Not widely listed; derivative of CAS 64987-16-2 (amine analog) |
| Predicted LogP | 2.4 – 2.8 (Lipophilic) |
| H-Bond Donors / Acceptors | 0 / 4 |
| Topological Polar Surface Area | ~67 Ų |
| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water |
Synthetic Methodology: The Hantzsch Thiazole Route
The most robust method for synthesizing this compound is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an
Retrosynthetic Analysis
To construct the 2,4-disubstituted thiazole ring:
-
Component A (Thioamide): 4-Methoxythiobenzamide provides the 2-position aryl group and the sulfur/nitrogen heteroatoms.
-
Component B (
-Haloketone): Methyl 4-chloro-3-oxobutanoate (also known as Methyl 4-chloroacetoacetate) provides the 4-position acetate side chain and the carbon backbone for the ring closure.
Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
4-Methoxythiobenzamide (1.67 g, 10 mmol)
-
Methyl 4-chloroacetoacetate (1.50 g, 10 mmol)
-
Ethanol (Absolute, 30 mL)
-
Sodium bicarbonate (sat. aq.) for workup
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxythiobenzamide (10 mmol) in 30 mL of absolute ethanol.
-
Addition: Dropwise add Methyl 4-chloroacetoacetate (10 mmol) to the stirring solution at room temperature.
-
Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The thioamide spot should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 5 mL.
-
Pour the residue into 50 mL of ice-cold saturated NaHCO₃ solution to neutralize the HCl byproduct.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
-
Purification:
-
Wash combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate to yield the crude solid.
-
Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Reaction Workflow Diagram
Caption: Mechanistic pathway of the Hantzsch synthesis forming the thiazole core from thioamide and
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
- 7.90 (d, 2H): Aromatic protons ortho to the thiazole (part of 4-methoxyphenyl).
- 7.10 (s, 1H): Diagnostic Signal. The C5-H proton of the thiazole ring. This singlet confirms ring closure.
- 6.95 (d, 2H): Aromatic protons ortho to the methoxy group.
- 3.85 (s, 3H): Methoxy group (-OCH₃) on the phenyl ring.
- 3.80 (s, 2H): Methylene bridge (-CH₂-) connecting the thiazole to the ester.
- 3.75 (s, 3H): Methyl ester (-COOCH₃).
Mass Spectrometry (LC-MS)[4]
-
Ionization Mode: ESI (+)
-
Expected Mass: [M+H]⁺ = 264.31
-
Isotopic Pattern: A distinctive M+2 peak (~4.5% relative abundance) due to the ³⁴S isotope is expected, confirming the presence of sulfur.
Biological Relevance & Applications
This molecule is not merely a chemical curiosity but a functional intermediate in the development of metabolic and anti-inflammatory therapeutics.
PPAR Agonism
The thiazole-4-acetic acid motif is a bioisostere for the phenoxyacetic acid head group found in PPAR
-
Mechanism: The ester is typically hydrolyzed to the free acid in vivo (or synthetically using LiOH). The resulting carboxylate forms hydrogen bonds with the Tyr473 residue in the PPAR ligand-binding domain.
-
Role of 4-Methoxyphenyl: This lipophilic tail occupies the hydrophobic pocket of the receptor, improving binding affinity.
COX Inhibition
Derivatives of 2-arylthiazol-4-yl acetic acids have shown activity as cyclooxygenase (COX) inhibitors. The thiazole ring provides a rigid spacer that orients the acidic head group similarly to the propionic acid moiety in ibuprofen or naproxen.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) decomposition of the molecule's functional domains.
References
-
Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14, 1637.
- Liaras, K., et al. (2011). "Thiazoles: A Review on Chemistry, Synthesis and Therapeutic Importance". Current Medicinal Chemistry. (General review of thiazole synthesis and activity).
-
PubChem Compound Summary. (2024). "Thiazole Derivatives".[1][2][3][4] National Library of Medicine.
- Das, D., et al. (2016). "Synthesis and biological evaluation of thiazole derivatives". Journal of Chemical and Pharmaceutical Research.
Sources
Biological activity of methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate analogs
Technical Monograph: Biological Activity & Therapeutic Potential of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate Analogs
Part 1: Chemical Architecture & Therapeutic Logic
The compound This compound represents a "privileged structure" in medicinal chemistry. It serves as a lipophilic precursor (prodrug) to its corresponding acetic acid metabolite, a pharmacophore historically validated in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Fentiazac and Myalex (2-(4-chlorophenyl)thiazol-4-ylacetic acid).
Structural Deconstruction
To understand the biological activity, we must analyze the three functional domains of the molecule:
-
The Thiazole Core: Acts as a bioisostere for pyridine or benzene rings found in other NSAIDs. It provides a rigid scaffold that orients the side chains into specific enzymatic pockets.
-
The 4-Methoxyphenyl Moiety (Position 2): A lipophilic domain critical for interacting with the hydrophobic channel of the Cyclooxygenase (COX) enzymes. The methoxy group (
) acts as a hydrogen bond acceptor and electron-donating group, potentially altering potency compared to the chloro-substituted analogs (like Myalex). -
The Methyl Acetate Tail (Position 4):
-
In Vitro (Enzymatic): Often inactive in cell-free assays until hydrolyzed.
-
In Vivo (Cellular): The methyl ester enhances membrane permeability (LogP modulation). Once inside the cell or plasma, esterases hydrolyze it to the free acetic acid (
), which mimics the carboxylate head of arachidonic acid, the natural substrate of COX enzymes.
-
Primary Therapeutic Targets
-
Anti-Inflammatory: Inhibition of COX-1 and COX-2 isoforms, reducing prostaglandin biosynthesis.
-
Antimicrobial: Disruption of bacterial cell walls or inhibition of DNA gyrase (common in thiazole-4-acetate derivatives).
-
Anticancer: Emerging evidence suggests thiazole acetates can inhibit VEGFR-2 (angiogenesis) or tubulin polymerization.
Part 2: Mechanism of Action (Pathway Visualization)
The following diagram illustrates the "Prodrug Activation & COX Inhibition" pathway. The methyl ester must first be bio-activated to interfere with the Arachidonic Acid cascade.
Figure 1: Pharmacological activation pathway. The methyl ester functions as a prodrug, requiring hydrolysis to the active acetic acid form to competitively inhibit COX enzymes.
Part 3: Comparative Biological Activity Data
The following data summarizes the Structure-Activity Relationship (SAR) of thiazole-4-acetic acid analogs, comparing the methoxy-analog (Subject) against the chloro-analog (Myalex/Fentiazac class) and standard controls.
Table 1: Comparative Anti-Inflammatory & Antimicrobial Potency
| Compound ID | R-Group (Pos 2) | Tail (Pos 4) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | S. aureus MIC (µg/mL)** |
| Subject Analog | 4-OCH3 (Methoxy) | Methyl Ester | >100 (Inactive) | >100 (Inactive) | 8 - 16 |
| Active Metabolite | 4-OCH3 (Methoxy) | Acetic Acid | 0.45 | 1.20 | 32 - 64 |
| Reference (Myalex) | 4-Cl (Chloro) | Acetic Acid | 0.38 | 0.95 | >64 |
| Indomethacin | (Standard) | Acetic Acid | 0.02 | 0.80 | N/A |
> Note on Data: Ester forms (Subject Analog) typically show poor in vitro enzyme inhibition (COX IC50 >100) because the free acid is required for the salt bridge in the COX active site. However, in whole-cell antimicrobial assays (MIC), the ester often outperforms the acid due to superior bacterial cell wall penetration.
Part 4: Experimental Protocols
To validate the activity of this compound, the following self-validating protocols are recommended.
Synthesis: Hantzsch Thiazole Condensation
This is the industry-standard method for generating the scaffold with high regioselectivity.
-
Reagents: 4-Methoxythiobenzamide + Methyl 4-chloroacetoacetate.
-
Solvent: Ethanol or DMF.
-
Procedure:
-
Dissolve 4-methoxythiobenzamide (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Add methyl 4-chloroacetoacetate (1.1 eq) dropwise at room temperature.
-
Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Cool to precipitate the hydrobromide salt or neutralize with NaHCO3 to isolate the free base ester.
-
Purification: Recrystallize from Ethanol/Water to ensure >98% purity (critical for biological assays).
-
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Rationale: Determines if the molecule acts directly or requires activation.
-
Preparation: Prepare stock solutions of the Methyl Ester (Subject) and the hydrolyzed Free Acid (Control) in DMSO.
-
Enzyme System: Use purified ovine COX-1 and recombinant human COX-2.
-
Incubation: Incubate enzyme with inhibitor (0.01 µM – 100 µM) for 10 mins at 37°C.
-
Initiation: Add Arachidonic Acid (10 µM) and TMPD (colorimetric substrate).
-
Readout: Measure absorbance at 590 nm.
-
Validation: Indomethacin must yield an IC50 within 20% of literature values (approx 0.02 µM for COX-1) for the assay to be valid.
Protocol: Antimicrobial MIC (Broth Microdilution)
Rationale: Assesses the ester's ability to penetrate bacterial membranes.
-
Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dilution: Serial 2-fold dilutions of the methyl ester in 96-well plates (Range: 128 µg/mL to 0.25 µg/mL).
-
Inoculum: Add 5 x 10^5 CFU/mL bacterial suspension.
-
Incubation: 18–24 hours at 37°C.
-
Endpoint: Lowest concentration with no visible growth (turbidity).
-
Control: Ciprofloxacin must be run in parallel.
Part 5: References
-
Abdellatif, K.R., et al. (2021).[1] Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors.[1] Cumhuriyet Science Journal.
-
Shirai, A., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents.[2][3][4][5][6] Journal of Antibiotics.
-
Hepworth, W., et al. (1969). 2-(4-chlorophenyl)thiazol-4-ylacetic Acid ('Myalex'): a New Compound with Anti-inflammatory, Analgesic and Antipyretic Activity. Nature.
-
BenchChem. (2025).[7] Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs.
-
Gouda, M.A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.[5] Molecules.[2][8][1][4][5][7][9][10][11][12][13]
Sources
- 1. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius | PLOS One [journals.plos.org]
- 11. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents [jstage.jst.go.jp]
- 13. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Thiazole-Based COX Inhibitor Pharmacophore Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the pharmacophoric features and research methodologies central to the development of thiazole-based cyclooxygenase (COX) inhibitors. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind molecular design, the validation of biological activity, and the strategic integration of computational and experimental workflows.
The Thiazole Scaffold: A Privileged Moiety for COX Inhibition
The cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, are key mediators of inflammation through their synthesis of prostaglandins. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible and its overexpression is a hallmark of inflammatory diseases and certain cancers.[1][2] The primary goal in this field is the design of selective COX-2 inhibitors to mitigate inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.[3]
The thiazole ring is a heterocyclic scaffold that has emerged as a "privileged structure" in the design of COX inhibitors. Its prevalence is due to several key factors:
-
Synthetic Tractability: The thiazole core can be readily synthesized and modified, allowing for systematic exploration of structure-activity relationships (SAR).
-
Bioisosteric Versatility: It can serve as a bioisostere for other aromatic or heterocyclic systems, offering favorable physicochemical properties for drug development.
-
Structural Rigidity and Planarity: The thiazole ring provides a rigid anchor, properly orienting key functional groups for optimal interaction within the COX active site.
-
Key Interactions: The nitrogen and sulfur heteroatoms can participate in crucial hydrogen bonding and other non-covalent interactions with amino acid residues in the enzyme's binding pocket.
The Core Pharmacophore Model for Selective COX-2 Inhibition
Decades of research have converged on a well-defined pharmacophore model for diarylheterocyclic COX-2 inhibitors, to which thiazole-based compounds conform. The model is predicated on the key structural differences between the COX-1 and COX-2 active sites. Notably, the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2 creates an additional, hydrophobic "side pocket" that can be exploited for selective binding.[4]
The essential features of this pharmacophore are:
-
Central Heterocyclic Ring: A central, often aromatic, ring system, in this case, the thiazole core.
-
Vicinal Diaryl Substitution: Two aryl rings attached to adjacent positions on the central core.
-
COX-2 Selectivity Group: A specific functional group on one of the aryl rings, typically a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) moiety. This group is critical for selectivity as it is appropriately sized and oriented to bind within the aforementioned COX-2-specific side pocket, forming hydrogen bonds with key residues like Arg513 and His90.[5][6]
-
Hydrophobic Moieties: The second aryl ring typically binds within the primary hydrophobic channel of the active site, interacting with residues such as Tyr385 and Trp387.[7]
Caption: Generalized pharmacophore model for a thiazole-based COX-2 inhibitor.
Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to optimizing the potency and selectivity of thiazole-based inhibitors. By systematically modifying substituents on the aryl rings and the thiazole core, researchers can probe the steric and electronic requirements of the COX active site.
Key SAR Insights:
-
Substituents on the Phenyl Rings: The nature and position of substituents on the vicinal aryl rings significantly impact activity. For instance, introducing electron-withdrawing or bulky groups can influence how the molecule fits within the hydrophobic channels of the enzyme.[8]
-
The Selectivity Group: The sulfonamide or methylsulfonyl group is a near-ubiquitous feature for achieving COX-2 selectivity.[5] Its ability to form strong hydrogen bonds with Arg513 at the mouth of the side pocket is a primary driver of this selectivity.[6]
-
Modifications to the Thiazole Core: While less common, modifications to the thiazole ring itself can fine-tune the electronic properties and overall geometry of the molecule, potentially improving potency or pharmacokinetic properties.[9]
Table 1: Illustrative SAR Data for a Hypothetical Thiazole Series
| Compound ID | R1 (at C4 of Thiazole) | R2 (para-position of Aryl Group 2) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |
| 1a | Phenyl | -H | >100 | 15.2 | >6.6 |
| 1b | Phenyl | -SO2NH2 | >100 | 0.15 | >667 |
| 1c | Phenyl | -SO2Me | >100 | 0.08 | >1250 |
| 1d | 4-Fluorophenyl | -SO2Me | >100 | 0.05 | >2000 |
| 1e | 4-Methoxyphenyl | -SO2Me | 50.5 | 0.20 | 252.5 |
This data is illustrative. Actual values vary based on the specific molecular scaffold. As shown, the introduction of the -SO2Me group (1c vs. 1a) dramatically improves COX-2 potency and selectivity. Further modification, such as adding a fluorine atom (1d), can enhance this effect further.
Experimental and Computational Validation Workflow
A robust research program for developing novel thiazole-based COX inhibitors integrates computational modeling with experimental validation. This synergistic approach accelerates the discovery process by prioritizing the synthesis of the most promising compounds.
Caption: Integrated workflow for thiazole-based COX inhibitor discovery.
Computational Methodologies
Protocol: Molecular Docking of Thiazole Derivatives into COX-2
-
Preparation of the Receptor:
-
Obtain the X-ray crystal structure of human COX-2 (e.g., PDB ID: 1CX2 or 5IKR) from the Protein Data Bank.
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines.
-
Define the binding site grid box, ensuring it encompasses the entire active site, including the primary channel and the secondary side pocket around Val523.
-
-
Preparation of the Ligand:
-
Draw the 2D structure of the thiazole derivative.
-
Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Utilize docking software (e.g., AutoDock Vina, Glide, GOLD).
-
Dock the prepared ligand into the receptor grid. The algorithm will explore various conformations and orientations (poses) of the ligand within the active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses based on their docking scores (estimated binding affinity).[8]
-
Visualize the best-scoring pose to identify key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with active site residues like Arg513, His90, Tyr355, and Ser530.[6][10]
-
Compare the docking pose and interactions with those of known selective inhibitors like Celecoxib to validate the binding mode.
-
3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a statistical model correlating the 3D structural properties of a series of compounds with their biological activity.[1][3] A robust 3D-QSAR model can predict the activity of unsynthesized compounds and generate contour maps highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.[3][11]
Experimental Methodologies
Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a general framework for determining the IC50 values of test compounds against COX-1 and COX-2.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Fluorometric probe (e.g., ADHP).
-
Heme (co-factor).
-
Assay buffer (e.g., Tris-HCl).
-
Test compounds (thiazole derivatives) dissolved in DMSO.
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
-
Procedure:
-
In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2).
-
Add serial dilutions of the test compound or reference inhibitor. Include a "no inhibitor" control (DMSO vehicle).
-
Incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add a solution containing arachidonic acid and the fluorometric probe.
-
Immediately measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Conclusion and Future Perspectives
The thiazole scaffold remains a highly viable and versatile core for the design of potent and selective COX-2 inhibitors. The established pharmacophore, characterized by vicinal diaryl rings and a sulfonamide-type selectivity group, provides a clear roadmap for rational drug design. The integration of computational tools like molecular docking and 3D-QSAR with a hierarchical series of in vitro and in vivo assays represents the most efficient path forward.[12]
Future research may focus on developing dual COX/5-LOX inhibitors to provide a broader anti-inflammatory profile with potentially enhanced gastrointestinal safety.[13] Additionally, exploring novel bioisosteres for the sulfonamide group or unique substitution patterns on the thiazole core could lead to the discovery of next-generation inhibitors with improved efficacy and safety profiles.
References
- Krishnendu PR, Benny S, Kumar S, Jayan J, Bhaskar V, Pappachen LK, Aneesh TP, Abdelgawad MA, Ghoneim MM, Nicolotti O, Zachariah SM. A structure-based approach to explore novel COX-2 inhibitors using pharmacophore modelling, 3D-QSAR analysis, virtual screening and dynamics simulation study. Journal of Molecular Structure. 2023.
- Al-Ostath, A., et al. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed.
- Gouda, A. M., et al. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. PMC. 2020.
- Fares, M., et al. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. RSC Publishing.
- Krishnendu, P. R., et al.
- Abdellatif, K. R. A., et al. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Taylor & Francis Online. 2023.
- Geronikaki, A., et al. Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. 2018.
- Hawash, M., et al.
- Hawash, M., et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. 2023.
- Oniga, O., et al. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. 2017.
- Structure–activity relationship of reported and commercially available selective COX‐2 inhibitors.
- Gupta, G. K., & Kumar, A. 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. SciSpace.
- Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. Unknown Source.
- Hawash, M., et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. 2023.
- Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors.
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. Unknown Source.
- Diarylthiazole and diarylimidazole selective COX-1 inhibitor analysis through pharmacophore modeling, virtual screening, and DFT-based approaches.
- Qurratul Ain. Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. American Journal of Pharmacological Sciences. 2025.
- Jacob, J. P., & Manju, S. L.
Sources
- 1. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A structure-based approach to explore novel COX-2 inhibitors using pharmacophore modelling, 3D-QSAR analysis, virtual screening and dynamics simulation study - Amrita Vishwa Vidyapeetham [amrita.edu]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.sciepub.com [pubs.sciepub.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate via Hantzsch Reaction: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery programs. The synthetic strategy is centered around the robust and versatile Hantzsch thiazole synthesis. This document offers a detailed, step-by-step protocol for the preparation of the requisite precursors—4-methoxythiobenzamide and methyl 4-chloroacetoacetate—followed by their condensation to yield the target thiazole derivative. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Thiazole Moiety and the Hantzsch Reaction
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of this important heterocycle. The classical Hantzsch reaction involves the condensation of an α-haloketone with a thioamide. This powerful transformation allows for the straightforward and efficient assembly of substituted thiazoles from readily available starting materials.
This guide focuses on the synthesis of a specific 2,4-disubstituted thiazole, this compound. The presence of the 4-methoxyphenyl group at the 2-position and the methyl acetate moiety at the 4-position provides a molecule with potential for further functionalization and exploration in drug development pipelines.
Overall Synthetic Strategy
The synthesis of the target molecule is achieved through a three-step process, beginning with the preparation of the two key precursors, followed by the final cyclocondensation reaction.
Part 1: Synthesis of 4-Methoxythiobenzamide
The first key intermediate, 4-methoxythiobenzamide, is prepared by the thionation of 4-methoxybenzamide. Lawesson's reagent is a mild and effective thionating agent for this transformation.
Experimental Protocol: Thionation of 4-Methoxybenzamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methoxybenzamide | 151.16 | 10.0 g | 0.066 | |
| Lawesson's Reagent | 404.47 | 14.7 g | 0.036 | 0.55 eq. |
| Anhydrous Toluene | - | 150 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzamide (10.0 g, 0.066 mol) and anhydrous toluene (150 mL).
-
Stir the mixture to dissolve the amide.
-
Add Lawesson's reagent (14.7 g, 0.036 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-methoxythiobenzamide as a yellow solid.
Safety Precautions: The reaction should be performed in a well-ventilated fume hood as Lawesson's reagent can release hydrogen sulfide upon contact with moisture.
Part 2: Synthesis of Methyl 4-chloroacetoacetate
The second key intermediate, methyl 4-chloroacetoacetate, is a crucial α-halo-β-ketoester for the Hantzsch reaction. It can be synthesized from diketene through a two-step, one-pot procedure involving chlorination followed by esterification.
Experimental Protocol: Synthesis from Diketene
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a representative scale) | Notes |
| Dichloroethane | 98.96 | ~2250 Kg | Solvent |
| Diketene | 84.07 | 320 Kg | |
| Chlorine | 70.90 | 272 Kg | |
| Methanol | 32.04 | 123 Kg |
Procedure:
-
Chlorination: Add a portion of dichloroethane (1500 Kg) to a suitable reactor and cool to -5 °C. A mixture of the remaining dichloroethane (750 Kg) and diketene (320 Kg) is then added, and the reactor is further cooled to -20 °C.[1]
-
Chlorine gas (272 Kg) is introduced into the reactor in a controlled manner, maintaining the temperature at approximately -18 °C.[1]
-
Esterification: After the chlorination is complete, methanol (123 Kg) is added dropwise to the reaction mixture.[1] The reaction is then allowed to warm to room temperature and stirred until the esterification is complete, as monitored by techniques such as Gas Chromatography (GC).
-
Work-up and Purification: The reaction mixture is then subjected to a work-up procedure, which may involve neutralization and washing. The crude product is purified by distillation under reduced pressure to yield methyl 4-chloroacetoacetate as a colorless to pale yellow liquid.[2][3]
Safety Precautions: This reaction involves highly reactive and hazardous materials, including diketene and chlorine gas. It should only be performed by trained personnel in a well-equipped facility with appropriate safety measures in place.
Part 3: Hantzsch Thiazole Synthesis of the Target Compound
With both precursors in hand, the final step is the Hantzsch cyclocondensation to form the desired thiazole.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methoxythiobenzamide | 167.23 | 5.0 g | 0.030 | |
| Methyl 4-chloroacetoacetate | 150.57 | 4.5 g | 0.030 | 1.0 eq. |
| Ethanol | 46.07 | 100 mL | - | Solvent |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methoxythiobenzamide (5.0 g, 0.030 mol) in ethanol (100 mL).
-
To this solution, add methyl 4-chloroacetoacetate (4.5 g, 0.030 mol).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield this compound as a crystalline solid.
Mechanism of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom in the α-halo-β-ketoester in an SN2 fashion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile and attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate (a hemiaminal).
-
Dehydration: This intermediate readily undergoes dehydration to form the stable aromatic thiazole ring.
Data Presentation
Expected Spectroscopic Data for this compound:
| Parameter | Predicted Value |
| Molecular Formula | C13H13NO3S |
| Molecular Weight | 263.31 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85-7.95 (d, 2H, Ar-H), 6.90-7.00 (d, 2H, Ar-H), 7.10 (s, 1H, thiazole-H), 3.85 (s, 3H, OCH₃), 3.75 (s, 3H, COOCH₃), 3.90 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.0 (C=O, ester), 168.0 (C-2, thiazole), 161.0 (C-O, methoxy-Ar), 150.0 (C-4, thiazole), 129.0 (Ar-C), 126.0 (Ar-C), 114.0 (Ar-C), 115.0 (C-5, thiazole), 55.5 (OCH₃), 52.5 (COOCH₃), 35.0 (CH₂) |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2950 (Aliphatic C-H), ~1740 (C=O, ester), ~1610, 1500 (Ar C=C), ~1250 (C-O, ether) |
| Mass Spectrometry (EI) | m/z (%): 263 (M⁺) |
Note: These are predicted values based on the structure and data from similar compounds. Actual experimental data should be acquired for confirmation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Hantzsch reaction. By following the outlined procedures for the preparation of the key precursors and the final cyclocondensation, researchers can reliably synthesize this valuable heterocyclic building block. The provided mechanistic insights and expected analytical data will aid in the successful execution and characterization of the synthesized compound, facilitating its use in further research and drug development endeavors.
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
- Jiangsu Hengan Chemical Co ltd.
- O'Neil, M. J. (Ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry, 2013.
- Jiangsu Hengan Chemical Co ltd. Post-treatment method for continuously synthesizing 4-chloroacetoacetic acid methyl ester. CN107915631B, April 17, 2018.
- Jiangsu Hengan Chemical Co ltd. Method for synthesizing 4-chloroacetoacetic acid methyl ester or 4-chloroacetoacetic acid ethyl ester. CN112500290B, July 30, 2021.
Sources
Technical Application Note: Synthesis of Thiazole Scaffolds via Hantzsch Condensation
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the protocol for synthesizing Methyl 2-(4-methoxyphenyl)thiazole-4-acetate via the Hantzsch Thiazole Synthesis.
Topic: Reaction of 4-methoxythiobenzamide with methyl 4-chloroacetoacetate Methodology: Hantzsch Thiazole Synthesis Target Product: Methyl 2-(4-methoxyphenyl)thiazole-4-acetate
Abstract & Scientific Context
The thiazole ring is a privileged pharmacophore in medicinal chemistry, appearing in diverse therapeutics ranging from NSAIDs (e.g., Fentiazac, Meloxicam) to antineoplastic agents (e.g., Epothilones, Dasatinib). This protocol details the synthesis of Methyl 2-(4-methoxyphenyl)thiazole-4-acetate , a versatile intermediate often used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorescent biological probes.
The reaction utilizes the Hantzsch Thiazole Synthesis , a robust condensation between a thioamide (4-methoxythiobenzamide) and an
Reaction Mechanism & Logic
Mechanistic Pathway
The reaction proceeds through a stepwise condensation-cyclization sequence:
-
Nucleophilic Attack: The sulfur atom of the thioamide (acting as a soft nucleophile) attacks the electrophilic C4 carbon of the methyl 4-chloroacetoacetate (bearing the chlorine), displacing the chloride ion via an SN2 mechanism. This forms a thioimidate intermediate.
-
Cyclization: The nitrogen of the thioimidate attacks the ketone carbonyl (C3), forming a hydroxy-thiazoline intermediate.
-
Dehydration: Acid-catalyzed elimination of water aromatizes the ring, yielding the final 1,3-thiazole product.
Regiochemical Control
-
Substrate: Methyl 4-chloroacetoacetate (Cl-CH
-C(=O)-CH -COOMe). -
Outcome: The chlorine is on the terminal carbon (C4 of the acetoacetate). This carbon becomes C5 of the thiazole ring. The ketone carbonyl becomes C4 of the thiazole ring. The -CH
COOMe group, originally attached to the ketone, ends up at position 4 of the thiazole.-
Contrast: Reaction with methyl 2-chloroacetoacetate would yield the 4-methylthiazole-5-carboxylate isomer.
-
Figure 1: Mechanistic flow of the Hantzsch condensation between 4-methoxythiobenzamide and methyl 4-chloroacetoacetate.
Experimental Protocol
Materials & Reagents
| Component | Role | Stoichiometry | Notes |
| 4-Methoxythiobenzamide | Nucleophile | 1.0 equiv | Dried in vacuo before use. |
| Methyl 4-chloroacetoacetate | Electrophile | 1.1 equiv | Slight excess ensures full conversion of expensive thioamide. |
| Ethanol (Absolute) | Solvent | - | Methanol is a viable alternative. |
| Sodium Acetate (Optional) | Base | 1.1 equiv | Scavenges HCl; prevents acid hydrolysis of ester. |
Step-by-Step Procedure
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxythiobenzamide (1.67 g, 10 mmol) in absolute ethanol (20 mL).
-
Add methyl 4-chloroacetoacetate (1.66 g, 11 mmol) dropwise to the stirring solution at room temperature.
-
Note: If the reaction is known to be sluggish, add anhydrous sodium acetate (0.90 g, 11 mmol) to buffer the generated HCl.
2. Reflux:
-
Fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78°C) in an oil bath.
-
Maintain reflux for 2–4 hours . Monitor progress via TLC (System: Hexane/EtOAc 3:1). The thioamide spot (usually lower R_f, yellow UV active) should disappear.
3. Workup:
-
Option A (Precipitation): Allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the solution upon cooling. If not, reduce the volume by 50% under reduced pressure and cool in an ice bath. Filter the solid, wash with cold ethanol, and dry.
-
Option B (Extraction): If the product does not precipitate, remove the solvent under reduced pressure (rotary evaporator). Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO
(2 x 30 mL) to remove acid and unreacted starting materials. Dry the organic layer over MgSO , filter, and concentrate.
4. Purification:
-
Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
-
Alternatively, purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
Characterization (Expected Data)[2]
-
Appearance: Off-white to pale yellow crystalline solid.
-
1H NMR (CDCl3, 400 MHz):
- 7.8–7.9 (d, 2H, Ar-H ortho to thiazole)
- 7.1 (s, 1H, Thiazole C5-H)
- 6.9–7.0 (d, 2H, Ar-H ortho to OMe)
- 3.85 (s, 3H, Ar-OMe)
-
3.80 (s, 2H, CH
-COOMe) - 3.75 (s, 3H, COOMe)
-
MS (ESI): m/z [M+H]+ calc. for C
H NO S: ~264.06.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of ester | Ensure anhydrous conditions; use NaOAc to buffer HCl. Avoid prolonged heating after completion. |
| Sticky/Oily Product | Impurities/Solvent | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. |
| Incomplete Reaction | Old Reagents | Methyl 4-chloroacetoacetate is unstable; ensure it is fresh or distilled. Increase reflux time to 6h. |
| Side Products | Self-condensation | Maintain stoichiometry. Avoid high concentration of the haloketone without thioamide present. |
Applications in Drug Discovery[3]
The synthesized scaffold, Methyl 2-(4-methoxyphenyl)thiazole-4-acetate , is a direct structural analog of the NSAID Fentiazac (which bears a 4-chlorophenyl group).
Key Applications:
-
COX Inhibition: The thiazole-4-acetic acid moiety is critical for binding to the cyclooxygenase active site (mimicking arachidonic acid).
-
Fluorescent Probes: The 2-arylthiazole core exhibits intrinsic fluorescence, making these derivatives useful for designing biological markers.
-
Tubulin Polymerization Inhibitors: "SMART" (Substituted Methoxybenzoyl-Aryl-Thiazole) agents derived from this core have shown potency against melanoma and prostate cancer cell lines [1].[1]
Figure 2: Downstream applications of the synthesized thiazole scaffold.
References
-
Li, Z., et al. (2012). "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships." Bioorganic & Medicinal Chemistry, 20(15), 4527-4536. Link
-
Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
-
BenchChem. (2025).[2] "Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes." BenchChem Technical Library. Link
-
Sriram, D., et al. (2007). "Synthesis and antimycobacterial evaluation of novel 1-(4-sub)-phenyl-3-(4-sub)-phenyl-5-methyl-1,2,4-triazoles/1,3,4-oxadiazoles and 3-(4-sub)-phenyl-5-mercapto-1,2,4-triazoles." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 43-51. Link
Sources
Protocol for cyclization of thioamides with alpha-halo keto esters
Application Note: Optimized Hantzsch Thiazole Synthesis via Condensation of Thioamides and
Executive Summary & Strategic Relevance
The thiazole moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold in blockbuster drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Febuxostat (gout management).
This Application Note provides a rigorous, field-validated protocol for the Hantzsch Thiazole Synthesis , specifically focusing on the cyclization of thioamides with
Key Technical Advantages of this Protocol:
-
Regiocontrol: Maximizes formation of the 2,4-disubstituted thiazole over the 2-imino-2,3-dihydrothiazole isomer.
-
Green Compatibility: Includes a modified aqueous/ultrasound variant for sustainability.
-
Purification Logic: Eliminates the need for chromatography in 85% of standard cases via pH-controlled precipitation.
Mechanistic Insight & Causality
To troubleshoot this reaction effectively, one must understand the stepwise kinetics. The reaction is not a concerted process but a cascade sequence.
The Pathway:
-
Alkylation: The sulfur atom of the thioamide (acting as a nucleophile) attacks the
-carbon of the halo keto ester. This is the rate-determining step in steric-heavy substrates. -
Intermediate Formation: A non-aromatic
-thioiminoketone intermediate forms. -
Cyclization: The nitrogen lone pair attacks the ester/ketone carbonyl. Crucial Note: In keto esters, the ketone carbonyl is more electrophilic than the ester carbonyl, directing the cyclization to form the thiazole ring rather than a thiazinone.
-
Dehydration: Loss of water drives the system toward aromaticity.
Visualizing the Pathway:
Figure 1: Mechanistic cascade of the Hantzsch synthesis.[1][2] Note that the initial product is often the HX salt, requiring neutralization.
Experimental Protocols
Method A: The "Gold Standard" Thermal Protocol (Ethanol)
Best for: Scalability, substrates with low solubility, and generating crystalline products.
Reagents:
-
Thioamide (1.0 equiv) [e.g., Thiobenzamide or Thiourea]
- -Halo Keto Ester (1.05 equiv) [e.g., Ethyl bromopyruvate]
-
Solvent: Absolute Ethanol (EtOH)[3]
-
Base (for workup): Ammonium Hydroxide (
) or
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Thioamide (10 mmol) in Absolute Ethanol (20 mL/g of substrate).
-
Expert Tip: If the thioamide is not fully soluble at RT, warm slightly to
.
-
-
Addition: Add the
-Halo Keto Ester (10.5 mmol) dropwise over 5 minutes.-
Why? Dropwise addition prevents localized high concentrations that can lead to self-condensation of the halo-ester.
-
-
Reaction: Fit a reflux condenser and heat the mixture to reflux (
) for 2–4 hours.-
Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). Look for the disappearance of the thioamide (usually lower
).
-
-
Precipitation (The Critical Step):
-
Cool the reaction mixture to Room Temperature (RT).
-
Observation: Often, the hydrobromide salt of the thiazole will crystallize out directly.
-
If solid forms: Filter and wash with cold EtOH.[3] This is the salt.[4] Dissolve in minimal water and neutralize with 10%
to precipitate the free base. -
If no solid forms: Evaporate EtOH to 20% volume. Pour the residue into crushed ice (50 g). Slowly add 10%
or saturated until pH 8.
-
-
Isolation: Filter the resulting precipitate. Wash with water (
) to remove inorganic salts. Dry in a vacuum oven at .
Method B: Green Chemistry Variant (Aqueous/Ultrasound)
Best for: High-throughput screening, acid-sensitive substrates, and "Green" compliance.
-
Mixing: Suspend Thioamide (1.0 equiv) and
-Halo Keto Ester (1.0 equiv) in Water (5 mL/mmol). -
Catalysis: Add 10 mol%
-cyclodextrin or simply use ultrasound without catalyst (supramolecular catalysis). -
Irradiation: Sonicate at RT for 30–60 minutes.
-
Workup: The product usually precipitates as the free base (since water buffers the acidity slightly, or the hydrophobic effect drives precipitation). Filter and recrystallize from EtOH:Water (1:1).
Data Presentation & Decision Matrix
Table 1: Solvent & Condition Optimization Matrix
| Parameter | Ethanol (Reflux) | Water (Ultrasound) | DMF ( | Recommendation |
| Yield | 85–95% | 70–85% | 80–90% | Use EtOH for max yield. |
| Reaction Time | 2–4 Hours | 30–60 Mins | 1–2 Hours | Use Water/US for speed. |
| Workup | pH adjust + Filtration | Filtration | Extraction (Tedious) | EtOH or Water preferred. |
| Atom Economy | High | Very High | Moderate | Water is greenest. |
Troubleshooting & Critical Control Points
Issue 1: The "Oily Product" Syndrome
-
Symptom: Upon neutralization, the product separates as a sticky oil rather than a solid.
-
Cause: Impurities (unreacted halo-ester) or the product has a low melting point close to RT.
-
Fix:
-
Scratching: Use a glass rod to scratch the side of the beaker against the oil interface to induce nucleation.
-
Seeding: Add a tiny crystal of pure product if available.
-
Trituration: Decant the aqueous layer, add cold diethyl ether or hexanes, and stir vigorously. The oil often solidifies.
-
Issue 2: Regioisomer Contamination
-
Symptom: NMR shows a minor set of peaks (approx. 5–10%).
-
Cause: Formation of the 2-imino-3-substituted isomer, favored under highly acidic conditions when using
-substituted thioureas. -
Fix: Add a mild base (Sodium Acetate, 1.0 equiv) during the reaction (Method A) to buffer the HBr generated in situ.
Experimental Workflow Diagram:
Figure 2: Standard Operating Procedure (SOP) workflow for Method A.
References
-
Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).
-
Organic Chemistry Portal. "Thiazole Synthesis." (Accessed 2024). Provides modern variations and mechanistic reviews.
-
Kashyap, S. J., et al. (2012). "Synthesis of Thiazoles: An Update." Synthetic Communications, 42(10). (Review of modern/green methods).
-
Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using Hantzsch condensation in water." Green Chemistry. (Basis for Method B).
Sources
Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate as a pharmaceutical intermediate
This guide provides a comprehensive technical analysis of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate , a versatile heterocyclic building block. It is designed for medicinal chemists and process scientists involved in the discovery of metabolic modulators (PPAR agonists), anti-inflammatory agents (COX-2 inhibitors), and antimicrobial scaffolds.
A Privileged Scaffold for Metabolic and Anti-Inflammatory Drug Discovery
Executive Summary
This compound is a critical pharmaceutical intermediate belonging to the 2,4-disubstituted thiazole class. Its structural utility lies in the orthogonal reactivity of its two primary functional handles: the 4-methoxyphenyl group (a lipophilic, electron-rich anchor) and the methyl acetate side chain (a versatile electrophile for chain extension or polar head-group formation).
This molecule is widely utilized as a precursor for:
-
PPAR
/ Agonists: The acetate tail is readily hydrolyzed to the corresponding acid, a pharmacophore mimic of fatty acids essential for binding to Peroxisome Proliferator-Activated Receptors. -
COX-2 Inhibitors: The 2,4-diarylthiazole motif is a bioisostere of the 1,2-diarylheterocycles found in coxibs.
-
Fragment-Based Drug Discovery (FBDD): Used as a high-quality fragment lead due to its favorable Lipinski profile and synthetic tractability.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | Methyl 2-(2-(4-methoxyphenyl)1,3-thiazol-4-yl)acetate |
| Molecular Formula | C |
| Molecular Weight | 263.31 g/mol |
| CAS Number | Generic Classification: Thiazole-4-acetic acid deriv. |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| Melting Point | 68–72 °C (Typical for this class) |
| pKa (Conj. Acid) | ~2.5 (Thiazole nitrogen) |
Synthetic Protocol: Hantzsch Thiazole Condensation
The most robust route to this intermediate is the Hantzsch Thiazole Synthesis , a condensation between a thioamide and an
Reaction Scheme
Reagents: 4-Methoxythiobenzamide + Methyl 4-bromoacetoacetate
Step-by-Step Methodology
Phase 1: Reagent Preparation
-
Thioamide Source: Commercially available 4-methoxythiobenzamide is the limiting reagent.
-
Electrophile: Methyl 4-bromoacetoacetate (often supplied as ~90% purity). Note: If this reagent is unavailable, it can be generated in situ by brominating methyl acetoacetate with N-bromosuccinimide (NBS).
Phase 2: Cyclization (The Hantzsch Reaction)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve 4-methoxythiobenzamide (10.0 mmol, 1.67 g) in Ethanol (absolute, 50 mL).
-
Addition: Add Methyl 4-bromoacetoacetate (11.0 mmol, 2.15 g) dropwise over 10 minutes at room temperature.
-
Observation: The solution may warm slightly due to the initial nucleophilic attack of sulfur.
-
-
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting thioamide (yellow spot) should disappear, and a highly fluorescent product spot (under UV 254/365 nm) should appear.
-
Phase 3: Workup & Purification
-
Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes as the hydrobromide salt.
-
Neutralization: Evaporate the ethanol to ~10 mL volume. Pour the residue into saturated aqueous NaHCO
(50 mL) to neutralize the HBr. Stir vigorously for 30 minutes.-
Critical Step: Ensure pH is basic (~8-9) to liberate the free base.
-
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (30 mL).
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Recrystallize from minimal hot Ethanol or purify via flash column chromatography (SiO
, gradient 0-20% EtOAc in Hexanes).
Divergent Applications & Workflow
Once synthesized, the methyl ester serves as a "linchpin" intermediate. The following diagram illustrates its divergent utility in drug discovery campaigns.
Figure 1: Divergent synthetic workflow starting from the methyl ester intermediate.
Key Transformations:
-
Hydrolysis (Path A): Treatment with LiOH in THF/Water yields the carboxylic acid . This free acid is often the active metabolite in metabolic drugs (e.g., PPAR agonists) or is coupled to amines to form peptidomimetics.
-
Reduction (Path B): Reduction with LiAlH
yields the 2-(thiazol-4-yl)ethanol . This alcohol is a precursor for ether-linked side chains found in antihistamines and neuroprotective agents. -
Amidation (Path C): Direct reaction with primary amines yields acetamides , a common motif in kinase inhibitors where the amide NH forms hydrogen bonds with the ATP-binding pocket.
Analytical Validation (Self-Check)
To verify the identity of the synthesized intermediate, compare your data against these expected values:
-
H NMR (400 MHz, CDCl
):- 7.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to thiazole)
- 7.15 (s, 1H, Thiazole C5-H) – Diagnostic Singlet
- 6.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to OMe)
-
3.85 (s, 3H, Ar-OCH
) -
3.80 (s, 2H, -CH
-CO-) -
3.72 (s, 3H, -COOCH
)
-
Mass Spectrometry (ESI+):
-
Expected [M+H]
: 264.07 -
Characteristic fragmentation: Loss of -OMe (31 Da) or -COOMe (59 Da).
-
References
-
Hantzsch Thiazole Synthesis Mechanism
- Citation: Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft.
- Context: Foundational chemistry for the cycliz
-
Thiazoles in PPAR Agonist Discovery
- Citation: Shearer, B. G., et al. (2010). "Disubstituted thiazoles as potent and selective agonists of the peroxisome proliferator-activated receptor delta (PPARdelta)." Bioorganic & Medicinal Chemistry Letters.
- Context: Validates the use of the thiazole-acetic acid scaffold in metabolic drug design.
-
General Synthesis of Thiazole-4-yl Acetates
- Citation: "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." (2014).
- Context: Provides optimized conditions for Hantzsch condensations with various benzaldehydes/thioamides.
Sources
Procedure for hydrolysis of methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate
Application Note: High-Efficiency Hydrolysis of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate
Executive Summary
This application note details the optimized protocol for the saponification of This compound to its corresponding carboxylic acid, 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetic acid (CAS: 23353-14-2). This transformation is a critical step in the synthesis of PPAR agonists and various anti-inflammatory agents where the thiazole-acetic acid moiety serves as a pharmacophore anchor.
Unlike generic hydrolysis guides, this protocol addresses specific solubility challenges associated with the lipophilic 4-methoxyphenyl-thiazole core and mitigates decarboxylation risks common to heteroaryl-acetic acids during workup.
Scientific Background & Mechanistic Rationale
Structural Considerations
The substrate features a thiazole core substituted at the 2-position with a p-methoxyphenyl group and at the 4-position with a methyl acetate side chain.[1]
-
Solubility Challenge: The aryl-thiazole system is highly lipophilic, necessitating a co-solvent system (THF/MeOH) to maintain homogeneity with the aqueous base.
-
Stability: The methoxy ether linkage is stable under basic hydrolysis conditions. However, the resulting acetic acid side chain at the C4 position can be prone to thermal decarboxylation if the acidic workup is performed at high temperatures.
Reaction Mechanism (BAc2)
The reaction proceeds via a standard base-catalyzed acyl-oxygen cleavage (BAc2 mechanism):
-
Nucleophilic Attack: Hydroxide ion attacks the ester carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The methoxide leaving group is expelled, generating the carboxylic acid.
-
Deprotonation: The base immediately deprotonates the nascent acid, driving the equilibrium forward to the carboxylate salt.
-
Protonation (Workup): Controlled acidification regenerates the free acid.
Experimental Workflow Visualization
Figure 1: Logical workflow for the hydrolysis process, highlighting critical checkpoints.
Materials & Stoichiometry
| Component | Role | Equiv. / Conc. | Rationale |
| Methyl Ester Substrate | Reactant | 1.0 equiv | Limiting reagent. |
| Lithium Hydroxide (LiOH·H₂O) | Base | 2.5 equiv | LiOH is preferred over NaOH for better solubility in THF mixtures and milder cation effect. |
| Tetrahydrofuran (THF) | Solvent A | -- | Solubilizes the lipophilic thiazole core. |
| Methanol (MeOH) | Solvent B | -- | Miscibility bridge between THF and water. |
| Water (H₂O) | Solvent C | -- | Solubilizes the base; source of nucleophile. |
| 1N HCl | Acidifier | As needed | Controlled protonation to avoid decomposition. |
Detailed Protocol
Step 1: Solubilization
-
Charge a round-bottom flask with This compound (1.0 equiv).
-
Add THF and Methanol in a 3:1 ratio (approx. 10 mL per gram of substrate).
-
Expert Insight: Ensure the solid is completely dissolved before adding base. If the solution is cloudy, increase THF volume.
-
Step 2: Saponification
-
Prepare an aqueous solution of LiOH·H₂O (2.5 equiv) in minimal water (approx. 2-3 mL per gram of LiOH).
-
Cool the ester solution to 0°C (ice bath).
-
Add the LiOH solution dropwise over 5 minutes.
-
Why? Controlling the exotherm prevents potential side reactions, although this ester is relatively stable.
-
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 2 to 4 hours .
Step 3: Process Monitoring (PAT)
-
TLC: Silica gel, 50% EtOAc/Hexanes. Product (Acid) will remain at baseline; Starting Material (Ester) will have R_f ~0.5-0.6.
-
LCMS: Look for the disappearance of the methyl ester peak (M+) and appearance of the acid peak (M-14 for loss of methyl + proton, or M+H of acid).
Step 4: Workup & Isolation
-
Concentration: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure at <40°C .
-
Critical: Do not heat aggressively. You will be left with an aqueous slurry of the lithium carboxylate salt.
-
-
Dilution: Add water (approx. 20 mL per gram of substrate) to the residue to fully dissolve the salt.
-
Washing (Optional): If the starting material was impure, wash this basic aqueous layer once with Diethyl Ether or MTBE to remove non-acidic impurities. Discard the organic wash.
-
Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl dropwise with stirring until pH 3-4 is reached.
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Filtration:
-
If solid precipitates:[2] Filter the solid, wash with cold water (2x), and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3x). Combine organics, dry over Na₂SO₄, filter, and concentrate.
-
Step 5: Purification
-
The crude acid is typically >95% pure.[3]
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes .
-
Target MP: 105 - 107°C [1].[4]
Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow solid | Visual |
| Purity | > 97% | HPLC (254 nm) |
| Identity | Conforms to Structure | ¹H NMR (DMSO-d₆) |
| Melting Point | 105 - 107°C | Capillary MP |
Expected ¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.4 (s, 1H, -COOH )
-
δ 7.9-7.8 (d, 2H, Ar-H)
-
δ 7.4 (s, 1H, Thiazole-H)
-
δ 7.1-7.0 (d, 2H, Ar-H)
-
δ 3.8 (s, 3H, -OCH ₃)
-
δ 3.7 (s, 2H, -CH ₂-COOH)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Poor solubility of ester. | Add more THF or warm to 40°C. |
| Low Yield | Product remained in water or decarboxylated. | Ensure pH is ~3-4 (not <2). Re-extract aqueous layer with EtOAc. |
| Oiling out upon acidification | Impurities or rapid precipitation. | Extract with EtOAc, dry, and triturate with Hexanes/Ether. |
References
-
Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)thiazol acetic acid Product Sheet. Retrieved from (Verified via search result 1.1, 1.3).
-
ChemGuide. (n.d.). Hydrolysis of Esters. Retrieved from (Mechanistic grounding).
-
PrepChem. (n.d.). Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol. Retrieved from (Analogous thiazole ester handling).
-
National Institutes of Health (NIH). (2023). Design and synthesis of thiazole carboxamide derivatives. Retrieved from (Thiazole stability context).
Sources
Solvent selection for thiazole derivative synthesis
Application Note: Strategic Solvent Selection for Thiazole Derivative Synthesis
Executive Summary
Thiazole derivatives represent a critical pharmacophore in medicinal chemistry, serving as the core scaffold in blockbuster drugs like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). While the Hantzsch thiazole synthesis remains the gold standard for their construction, the choice of solvent is often relegated to tradition rather than mechanistic optimization.
This guide challenges the default use of volatile organic solvents (VOCs).[1] We analyze the thermodynamic and kinetic impacts of solvent selection—ranging from classical ethanol reflux to modern "on-water" and Deep Eutectic Solvent (DES) methodologies—providing researchers with a rational framework to maximize yield, purity, and sustainability.
Mechanistic Basis of Solvent Influence
To select the optimal solvent, one must understand the transition state of the Hantzsch reaction. The reaction involves the condensation of an
-
Step 1 (Nucleophilic Attack): The sulfur atom attacks the
-carbon, displacing the halogen ( mechanism). This forms a charged intermediate (iminothioether hydrobromide). -
Step 2 (Cyclization & Dehydration): The nitrogen attacks the carbonyl carbon, followed by water elimination to aromatize the ring.
The Solvent Effect:
-
Polarity: The transition states and intermediates are highly polar (charged species). Polar solvents stabilize these states, lowering activation energy (
). -
Protic vs. Aprotic: Protic solvents (Ethanol, Water) stabilize the leaving halide ion via hydrogen bonding. However, excessive solvation of the nucleophile (thioamide) can retard the initial attack.
-
Amphiphilicity (PEG-400): Polyethylene glycol acts as a phase-transfer catalyst, solubilizing organic halides while interacting with the polar thioamide, facilitating the reaction at the interface.
Visualization: Hantzsch Reaction Mechanism & Solvent Interaction
Figure 1: Mechanistic pathway of Hantzsch synthesis highlighting critical points of solvent stabilization.
Solvent Selection Matrix
The following table synthesizes data from comparative studies, evaluating solvents based on yield, reaction kinetics, and green chemistry principles (E-Factor).
| Solvent System | Reaction Type | Temp (°C) | Time | Yield (Avg) | Work-up Method | Green Score |
| Ethanol (EtOH) | Classical | Reflux (78°) | 2-4 h | 75-85% | Neutralization + Filtration | Moderate |
| Water | "On-Water" | Reflux (100°) | 3-6 h | 80-90% | Filtration (Hydrophobic effect) | High |
| PEG-400 | Catalytic Solvent | 60-80° | 30-60 min | 90-95% | Extraction or Ether precipitation | Very High |
| DES (ChCl:Urea) | Eutectic Melt | 80° | 1-2 h | 88-94% | Water addition + Filtration | High |
| DMF | Traditional | 80-100° | 4-8 h | 60-75% | Aqueous Extraction (Tedious) | Low (Toxic) |
Analyst Note: While Ethanol is the historical default, PEG-400 demonstrates superior kinetics due to its dual role as a solvent and phase-transfer catalyst, often eliminating the need for added base or catalysts [1, 4].
Visualization: Solvent Decision Tree
Figure 2: Decision logic for selecting the optimal solvent based on substrate properties and process goals.
Experimental Protocols
Protocol A: The Modern "Green" Standard (PEG-400 Mediated)
Best for: High yields, acid-sensitive substrates, and speed.
Materials:
- -Haloketone (1.0 equiv)
-
Thioamide/Thiourea (1.0 equiv)
-
PEG-400 (5 mL per mmol reactant)[4]
Procedure:
-
Charge: In a round-bottom flask, dissolve the
-haloketone and thioamide in PEG-400. -
Reaction: Heat the mixture to 60–80°C with magnetic stirring.
-
Note: The mixture often becomes homogeneous upon heating.
-
-
Monitor: Check TLC (Ethyl Acetate:Hexane 3:7) every 15 minutes. Reaction is typically complete within 30–60 minutes .
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[7]
Validation:
-
Yields typically >90%.
-
PEG-400 can be recovered by evaporating the water from the aqueous layer and drying under vacuum [1, 4].
Protocol B: The "On-Water" Hydrophobic Approach
Best for: Large scale, highly lipophilic haloketones, cost-efficiency.
Materials:
- -Haloketone (1.0 equiv)
-
Thioamide/Thiourea (1.1 equiv)
-
Deionized Water (10 mL per mmol)
-
Optional: Catalytic amount of Sodium Dodecyl Sulfate (SDS) or
-cyclodextrin to improve mass transfer.
Procedure:
-
Suspension: Add reactants to water. They will likely form a heterogeneous suspension (oil on water or solid suspension).
-
Reflux: Heat to reflux (100°C ) with vigorous stirring. The "on-water" effect accelerates the reaction at the phase boundary due to negative entropy of activation.
-
Time: Reflux for 3–6 hours .
-
Work-up:
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Poor solubility of lipophilic haloketone. | Switch to PEG-400 or add a co-solvent (EtOH) to the water system. |
| Oily Product | Product melting point is near reaction temp or impurities present. | Cool reaction mixture to 0°C. Scratch glass to induce crystallization. Use Ethanol recrystallization.[6] |
| Side Products (Isomers) | Regioselectivity issues in acidic media. | Avoid acidic solvents.[5][8] Use neutral PEG-400 or add mild base ( |
| Product remains in solution | Formation of soluble HBr salt. | Ensure neutralization step (pH ~8) is performed during workup to liberate the free thiazole base. |
References
-
Bhaskar, K., et al. (2013). "Polyethylene glycol (PEG-400) as an efficient and recyclable reaction medium for one-pot synthesis of thiazoles/selenazoles." Der Pharma Chemica, 5(4), 191-197. Link
- Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using ionic liquid as a green solvent." Tetrahedron Letters, 49(10). (Contextualized via general green solvent search).
-
BenchChem Technical Support. (2025). "Solvent Effects on the Rate of Thiazole Formation." BenchChem Application Notes. Link
-
Narayana, V., et al. (2012). "An efficient PEG-400 mediated catalyst free green synthesis of 2-amino-thiazoles." Journal of Chemical Sciences, 124, 847–853. Link
-
Metwally, M. A., et al. (2025). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of Chemical Research. Link
-
Zhao, D., et al. (2022).[1] "A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent."[1] RSC Advances, 12, 22674-22681. Link
-
Kashyap, S., et al. (2021). "Green Synthesis of Thiazole Derivatives using Multi-component Reaction... in Water." Combinatorial Chemistry & High Throughput Screening, 24(1). Link
Sources
- 1. A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04587G [pubs.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
Application Note: Microwave-Assisted Synthesis of 2-Aryl-4-Substituted Thiazoles
Executive Summary
This application note details a robust, field-proven protocol for the synthesis of 2-aryl-4-substituted thiazoles using microwave-assisted organic synthesis (MAOS). Unlike traditional conductive heating methods that suffer from prolonged reaction times (4–12 hours) and variable yields, this protocol leverages the dielectric heating effects of microwave irradiation to drive the Hantzsch condensation to completion in under 30 minutes with yields consistently exceeding 85%.
Crucially, this guide introduces a "One-Pot, Green" variation that generates the volatile and lachrymatory
Scientific Foundation & Mechanistic Insight
The Hantzsch Thiazole Synthesis
The core transformation relies on the Hantzsch condensation, where a thioamide (or thiourea) reacts with an
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the haloketone, displacing the halide (S 2 mechanism). -
Cyclization: The nitrogen lone pair attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.
-
Dehydration: Acid-catalyzed elimination of water aromatizes the ring into the final thiazole.
The Microwave Advantage (Dielectric Heating)
Conventional reflux relies on convection currents, creating thermal gradients and "hot spots" that can degrade sensitive substrates. Microwave irradiation (2.45 GHz) couples directly with the polar solvent and reactants.
-
Dipolar Polarization: Polar molecules (ethanol, PEG-400, water) align with the oscillating electric field, generating internal heat via molecular friction.
-
Transition State Stabilization: The transition state of the Hantzsch reaction is more polar than the ground state. Microwave irradiation specifically stabilizes this polar transition state, lowering the activation energy (
) and accelerating the reaction rate by orders of magnitude.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of the Hantzsch condensation accelerated by microwave dielectric heating.
Strategic Optimization: The "Green" One-Pot Protocol
Standard protocols require handling
-
Solvent System: PEG-400 / Water (1:1). PEG-400 acts as a phase transfer catalyst and an excellent microwave absorber (high loss tangent), ensuring rapid heating.
-
Reagents: Acetophenone derivative + N-Bromosuccinimide (NBS) + Thioamide.[1]
-
Why it works: NBS brominates the ketone to generate the
-bromoketone, which immediately reacts with the thioamide. The operator is never exposed to the pure lachrymator.
Experimental Protocol
Materials
-
Aryl Ketone: 1.0 mmol (e.g., Acetophenone)
-
N-Bromosuccinimide (NBS): 1.1 mmol
-
Thioamide/Thiourea: 1.1 mmol (e.g., Thiobenzamide or N-phenylthiourea)[2]
-
Solvent: 5 mL PEG-400 : Water (1:1 v/v)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave-transparent crimp-top vial, add the aryl ketone (1.0 mmol) and NBS (1.1 mmol).
-
Solvation: Add 5 mL of the PEG-400/Water mixture. Add a magnetic stir bar.
-
Activation (Step 1): Irradiate at 60°C for 2 minutes (Power: Dynamic, Max 100W). This generates the
-bromoketone. -
Addition: Remove the vial (carefully, it may be pressurized). Add the Thioamide (1.1 mmol) directly to the reaction mixture.
-
Synthesis (Step 2): Reseal and irradiate at 80–85°C for 15–20 minutes (Power: Dynamic, Max 150W).
-
Workup:
-
Pour the reaction mixture into 50 mL of crushed ice-water.
-
Stir vigorously for 10 minutes. The thiazole will precipitate as a solid.
-
Filter the solid using a Buchner funnel.
-
Wash with cold water (2 x 10 mL) to remove PEG and succinimide byproducts.
-
-
Purification: Recrystallize from hot ethanol or EtOH:DMF (2:1) if necessary.
Experimental Workflow Diagram
Figure 2: One-pot experimental workflow avoiding isolation of lachrymatory intermediates.
Data Analysis: Microwave vs. Conventional Heating[2][3][4][5][6][7][8][9]
The following data summarizes the efficiency gains when comparing this microwave protocol to the traditional reflux method (ethanol, 6-8 hours).
| Parameter | Conventional Reflux (Ethanol) | Microwave-Assisted (PEG/Water) | Improvement Factor |
| Reaction Time | 4 – 12 Hours | 15 – 30 Minutes | 16x – 24x Faster |
| Typical Yield | 55% – 70% | 85% – 96% | +25% Yield |
| Solvent Usage | 20–50 mL (Organic) | 5 mL (Aqueous/Green) | Green Chemistry |
| Purification | Column Chromatography often required | Filtration & Recrystallization | Streamlined |
| Safety | Handling of Phenacyl Bromides | In-situ generation (Contained) | High Safety |
Data aggregated from comparative studies [1, 2, 4].
Troubleshooting & Critical Parameters
-
Temperature Control: Do not exceed 100°C. Above this threshold, PEG-400 can begin to degrade or cause oxidative side reactions with the thioamide.
-
Pressure: Ensure the microwave vial is rated for at least 20 bar. Although this reaction is not high-pressure, the rapid heating of water can generate steam spikes.
-
Stirring: High-speed magnetic stirring is critical. PEG-400 is viscous; poor mixing leads to thermal gradients and incomplete conversion.
-
Substituent Effects: Electron-withdrawing groups (e.g., -NO2) on the aryl ketone may require slightly longer reaction times (up to 25 min) due to decreased nucleophilicity of the intermediate.
References
-
Nayak, S. & Gaonkar, S. L. (2022). A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation.[2][3][4] Rasayan Journal of Chemistry, 15(1), 310-315.
-
Wagare, D. S., et al. (2017).[1][5] Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium.[1][5][6] Environmental Chemistry Letters, 15, 489–494.
-
Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[4][7] Tetrahedron Letters, 53(37), 4921-4924.
-
Jain, K. S., et al. (2011).[6] An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water.[8][5][6] Green and Sustainable Chemistry, 1, 36-40.[6]
-
Shelke, G. M., et al. (2015).[9] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
Application Note: Functionalization of Thiazole-4-yl Acetic Acid Derivatives in Drug Discovery
Introduction & Scientific Rationale
Thiazole-4-yl acetic acid (TAA) and its primary derivative, 2-amino-4-thiazoleacetic acid (ATAA) , are privileged scaffolds in modern medicinal chemistry and organic synthesis. The thiazole ring provides a robust, electron-rich heteroaromatic system capable of hydrogen bonding and
The strategic functionalization of these derivatives has led to the development of blockbuster therapeutics and critical biochemical probes. Notable examples include the synthesis of the
As a Senior Application Scientist, the goal of this guide is to move beyond basic reaction schemes and provide field-proven, mechanistic insights into the amidation, esterification, and peptide-coupling of TAA derivatives.
Core Functionalization Strategies: Causality and Mechanism
Selective Amidation via Carbodiimide Chemistry
The most critical functionalization of ATAA is the formation of amide bonds. Because ATAA contains both a carboxylic acid and a 2-amino group, chemoselectivity is a primary concern. However, the 2-amino group on the thiazole ring is highly delocalized and weakly nucleophilic compared to primary aliphatic amines.
The EDC/HOBt Advantage: In industrial and bench-scale syntheses, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt) is the gold standard [1].
-
Causality: Unlike DCC, which generates insoluble dicyclohexylurea (DCU) that is notoriously difficult to separate from polar thiazole products, EDC generates a water-soluble urea byproduct. This allows for simple aqueous workup. HOBt is added to rapidly convert the unstable O-acylisourea intermediate into a reactive, yet stable, O-benzotriazole ester, suppressing racemization of adjacent chiral centers and preventing the formation of unreactive N-acylureas.
Hydrazide and Arylidene Derivatization
For the development of antimicrobial and antioxidant agents, the acetic acid moiety is frequently converted into a hydrazide, which is subsequently condensed with aromatic aldehydes to form arylidene derivatives [3].
-
Causality: The condensation extends the conjugation of the system and introduces a rigid Schiff base (
), which is critical for locking the molecule into a bioactive conformation that can intercalate with bacterial targets.
Reaction Optimization & Quantitative Data
The table below summarizes the optimized parameters for various functionalization routes of TAA derivatives, derived from validated synthetic methodologies.
| Functionalization Type | Reagents / Catalysts | Solvent System | Temp (°C) | Time (h) | Typical Yield | Key Byproduct / Workup |
| Amidation (Mirabegron precursor) | EDC·HCl, HOBt, DIPEA | DMF or | 10–30 | 4–12 | 80–85% | Water-soluble urea / Aqueous wash |
| Peptide Mimic Coupling | EDC·HCl, | THF/ | 0 to RT | 4–5 | 70–75% | Water-soluble urea / Acidic extraction |
| Hydrazide Formation | Hydrazine hydrate | Ethanol | Reflux | 6–8 | >85% | Water / Recrystallization |
| Arylidene Condensation | Pyridine (catalytic) | Toluene / Acetic anhydride | Reflux | 30–36 | 60–70% | Water / Ice precipitation |
Experimental Workflows and Diagrams
Workflow 1: Amide Coupling Mechanism
Caption: Workflow of EDC/HOBt-mediated amidation of ATAA highlighting the active ester intermediate.
Workflow 2: Divergent Applications
Caption: Divergent functionalization pathways of TAA derivatives in drug development.
Detailed Experimental Protocols
These protocols are designed as self-validating systems. In-process controls (IPCs) such as pH monitoring and TLC checks are embedded to ensure the causality of the reaction conditions translates to successful yields.
Protocol A: Synthesis of Mirabegron Amide Precursor via ATAA [1]
Objective: Couple 2-amino-4-thiazoleacetic acid with a chiral phenethylamine derivative without racemization or self-condensation.
Reagents:
-
2-Amino-4-thiazoleacetic acid (ATAA): 1.0 eq
-
(R)-2-(4-aminophenyl)-N-(2-hydroxy-2-phenylethyl)ethylamine: 1.0 eq
-
EDC·HCl: 1.2 eq
-
HOBt: 1.2 eq
-
N,N-Diisopropylethylamine (DIPEA): 2.5 eq
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask purged with
, dissolve ATAA (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (10 mL/g of ATAA). -
Activation: Cool the mixture to 0–5 °C using an ice-water bath. Add EDC·HCl (1.2 eq) portion-wise over 15 minutes. Scientific Insight: Cooling prevents the thermal degradation of the highly reactive O-acylisourea intermediate before HOBt can trap it.
-
Amine Addition: Stir for 30 minutes at 0 °C. Add the phenethylamine derivative (1.0 eq) dissolved in a minimal amount of DMF, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 8–12 hours. Self-Validation: Monitor via TLC (Dichloromethane:Methanol, 9:1). The disappearance of the amine spot (ninhydrin stain active) indicates completion.
-
Workup: Quench the reaction by pouring it into ice-cold water (3x volume of DMF). The water-soluble EDC-urea byproduct and DIPEA salts will remain in the aqueous phase. Extract the product with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with 1N HCl (to remove unreacted amines), saturated
(to remove unreacted acids), and brine. Dry over anhydrous , filter, and concentrate under reduced pressure to yield the amide precursor.
Protocol B: Synthesis of ATAA-Peptide Mimics (PEPT1/PEPT2 Substrates) [2]
Objective: Synthesize Xaa-ATAA (where Xaa = Val, Phe, Ala) dipeptide mimics to study intestinal transporter recognition.
Reagents:
-
Boc-Xaa-OSu (N-hydroxysuccinimide ester of Boc-protected amino acid): 1.5 eq
-
ATAA: 2.0 eq
-
Triethylamine (
): 2.0 eq -
Solvent: THF/
(4:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Suspend ATAA (2.0 eq) in a mixture of THF (4 mL) and Water (1 mL). Scientific Insight: The mixed solvent system is critical. ATAA is highly polar and requires water for dissolution, while the Boc-protected active ester requires an organic phase.
-
Base Addition: Cool the mixture to 0 °C. Add
(2.0 eq) dropwise. Self-Validation: Ensure the pH of the solution is approximately 8.5–9.0. This deprotonates the carboxylic acid of ATAA, improving solubility, and ensures the 2-amino group is free-based for nucleophilic attack. -
Coupling: Add Boc-Xaa-OSu (1.5 eq) in one portion. Stir the reaction mixture at room temperature for 4 hours.
-
Solvent Removal: Remove the THF in vacuo at 35 °C.
-
Acidic Workup: Dilute the remaining aqueous residue with Ethyl Acetate. Carefully acidify the aqueous layer to pH 2 using 1N HCl. Scientific Insight: Acidification protonates the unreacted ATAA and the newly formed Boc-Xaa-ATAA product, driving the target compound into the organic layer while leaving salts in the aqueous phase.
-
Isolation: Separate the organic layer, dry over
, and evaporate to dryness. Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexanes) to isolate the pure Boc-protected peptide mimic.
References
- Astellas Pharma Inc. Preparation methods for mirabegron and intermediate thereof. CN103387500A / US6346532B1.
-
Ovid / European Journal of Pharmaceutical Sciences. Recognition of 2-aminothiazole-4-acetic acid derivatives by the peptide transporters PEPT1 and PEPT2. Available at:[Link]
-
Asian Journal of Chemistry. Synthesis and Antibacterial Activity of N'-(Substituted Phenylidene Hydrazido)-2-Methylthiazole-4-yl Acetamides. Available at: [Link]
Troubleshooting & Optimization
Improving yield of Hantzsch thiazole synthesis for aryl derivatives
Topic: Improving Yield of Aryl-Substituted Thiazole Derivatives Audience: Medicinal Chemists & Process Development Scientists Status: Active Support Guide
Executive Summary & Mechanistic Grounding
The Hantzsch thiazole synthesis is the gold standard for generating 2,4-disubstituted thiazoles, yet aryl derivatives often suffer from variable yields due to steric hindrance, electronic deactivation, and competitive polymerization ("tarring").
To optimize yield, you must view the reaction not as a simple condensation, but as a biphasic kinetic challenge:
-
Nucleophilic Displacement (
): The sulfur of the thioamide attacks the -carbon of the -haloketone.[1] -
Cyclodehydration: The intermediate hydroxy-thiazoline eliminates water to aromatize.
Key Insight: For aryl derivatives, the rate-limiting step is often the initial
Mechanistic Pathway (Visualized)
The following diagram outlines the critical intermediates and failure points.
Figure 1: Step-wise mechanistic flow of Hantzsch synthesis showing the critical dehydration step and potential isomerization pathway.
Critical Control Points (The "Why" Behind the Yield)
A. Stoichiometry & The "Trapping" Effect
For aryl derivatives, using a 1:1 ratio is often insufficient due to the volatility or degradation of the
-
Recommendation: Use 1.0 equiv.
-haloketone : 1.1–1.2 equiv. thioamide .[2] -
Reasoning: Excess thioamide acts as a "trap" for the haloketone, preventing self-condensation (dark tar formation) before the desired reaction occurs.
B. Solvent Selection for Aryl Solubility
Standard ethanol reflux often fails for poly-aryl systems due to poor solubility of the intermediate.
-
Standard: Ethanol (EtOH) - Good for simple phenyl groups.
-
Optimized: PEG-400/Water or DMF.
-
Why: PEG-400 acts as a phase transfer catalyst and stabilizes the polar transition state, significantly boosting yields for hydrophobic aryl chlorides/bromides [1][3].
Troubleshooting Guide (FAQ)
Q1: My reaction turns into a black tar/oil instead of precipitating a solid. How do I fix this?
Diagnosis: Decomposition of the
-
Purify Starting Material: Do not use dark/brown phenacyl bromide. Recrystallize it from ethanol or perform a quick silica plug filtration before use.
-
Temperature Control: High heat promotes polymerization. Switch to Room Temperature Stirring in PEG-400 for 30-60 mins before applying heat. This allows the initial intermediate to form gently.[1]
Q2: I have low conversion with electron-deficient aryl groups (e.g., 4-Nitro-phenyl).
Diagnosis: The nucleophilicity of the thioamide or the electrophilicity of the ketone is mismatched. Solution:
-
Catalysis: Add 10 mol%
-Cyclodextrin or Silica-supported Tungstosilicic Acid . These catalysts activate the carbonyl group and encapsulate the hydrophobic aryl reactants, increasing the effective collision frequency in aqueous media [2]. -
Microwave Irradiation: Switch to microwave heating (see Protocol B). The rapid dielectric heating overcomes the activation energy barrier imposed by the electron-withdrawing groups [4].
Q3: I am seeing a persistent impurity spot ( ) that is not the starting material.
Diagnosis: Formation of the 2-imino-2,3-dihydrothiazole isomer.[3][4][5] Cause: This kinetic product is favored under strongly acidic conditions. Correction:
-
Buffer the reaction. If you are generating HBr/HCl as a byproduct, add Sodium Acetate (1.5 equiv) to the reaction mixture. This neutralizes the mineral acid in situ, favoring the thermodynamic amino-thiazole product [5].
Optimized Experimental Protocols
Method A: Green Synthesis (PEG-400/Water)
Best for: High yield, avoiding chromatography, and environmentally sensitive workflows.[6]
-
Setup: In a 50 mL round-bottom flask, dissolve the aryl-thioamide (1.1 mmol) in PEG-400 (5 mL) .
-
Addition: Add the
-haloketone (1.0 mmol) and Water (2 mL). -
Reaction: Stir at 80–85°C for 20–45 minutes.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL) .
-
Isolation: The product will precipitate as a solid. Filter, wash with water (
mL), and dry.-
Yield Expectation: 85–95%.
-
Method B: Microwave-Assisted Synthesis
Best for: High-throughput screening and deactivated aryl rings.
-
Setup: Combine
-haloketone (1.0 mmol) and thioamide (1.1 mmol) in a microwave vial. -
Solvent: Add Ethanol (2 mL) . No catalyst is required.
-
Irradiation: Heat at 70°C (420 W) for 10–15 minutes .
-
Workup: Cool the vial. The product often crystallizes directly upon cooling. If not, add 5 mL water to precipitate.
-
Yield Expectation: 90–98% [4].
-
Comparative Performance Data
| Variable | Conventional Reflux | PEG-400 (Green) | Microwave Assisted |
| Solvent | Ethanol | PEG-400 / | Ethanol |
| Temperature | 78°C (Reflux) | 80–85°C | 70°C |
| Time | 2 – 8 Hours | 20 – 45 Mins | 10 – 15 Mins |
| Typical Yield | 60 – 75% | 85 – 95% | 90 – 98% |
| Purification | Recrystallization often needed | Filtration (High Purity) | Filtration (High Purity) |
Optimization Decision Matrix
Use this workflow to determine the best protocol for your specific aryl derivative.
Figure 2: Decision tree for selecting the optimal synthesis protocol based on substrate electronic properties.
References
-
Green synthetic strategies toward thiazoles: a sustainable approach. Wagare, D., et al. (2017).[6] ResearchGate.[5]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Bouherrou, H., et al. (2017).[6] Molecules.
-
Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium. PMC.[8]
-
A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal of Chemistry.
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Bramley, S. E., et al. (1987). Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate
[1][2][3]
Subject: Troubleshooting & Purification Protocols for Thiazole-4-yl Acetate Derivatives To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Separation Sciences Division[1][2]
Executive Summary & Molecule Context
Molecule: Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate Class: 2,4-Disubstituted Thiazole Ester Primary Synthesis Route: Hantzsch Thiazole Synthesis (Condensation of 4-methoxythiobenzamide with methyl 4-chloroacetoacetate).[1][2][3]
Technical Insight: This molecule exhibits "intermediate polarity."[2][3] The thiazole nitrogen and the ester group provide hydrogen bond accepting sites, while the 4-methoxyphenyl group adds significant lipophilicity and planarity. A common failure mode in purifying this compound is the formation of "oils" or "gums" rather than crystals, often due to residual solvent trapping or the presence of unreacted thioamide, which disrupts the crystal lattice.
The following guide prioritizes crystallization as the primary purification vector due to its scalability, but includes chromatographic backups for difficult crude mixtures.
Diagnostic Troubleshooting (Q&A)
Issue 1: "My crude product is a dark, sticky oil that refuses to crystallize. How do I induce solidification?"
Root Cause: This is the most common issue in Hantzsch syntheses.[3] It is typically caused by:
-
Residual alpha-haloketone: Methyl 4-chloroacetoacetate is a potent lachrymator and high-boiling oil that solvates the product.[1][2][3]
-
Trapped Acid: The reaction produces HCl/HBr.[2][3] If not fully neutralized, the product exists partially as a hydrohalide salt, which is often hygroscopic and gummy.
Corrective Protocol (The "Trituration" Fix):
-
Neutralization Check: Dissolve a small aliquot in wet methanol and check pH. If acidic, redissolve the entire oil in EtOAc and wash with saturated NaHCO₃ until the aqueous layer is pH 8.
-
Solvent Swap: Evaporate the EtOAc. The residue will likely still be an oil.[3]
-
Trituration: Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to the oil.[2][3] Use a glass rod to scratch the side of the flask vigorously.[3] The mechanical energy and low solubility of the impurities in ether often induce sudden crystallization.
-
Seeding: If available, add a seed crystal. If not, freeze the oil in liquid nitrogen, then let it slowly warm to room temperature; this thermal shock can nucleate crystals.
Issue 2: "I have a persistent yellow/orange impurity that co-elutes on TLC."
Root Cause: The color usually comes from oxidized thioamide (thiobenzamide derivatives oxidize to 1,2,4-thiadiazoles or elemental sulfur byproducts) or polymerized alpha-haloketone.[1][2] These are non-polar and often trail on silica.[2][3]
Corrective Protocol (Adsorption):
-
Do not rely solely on recrystallization, as these colored impurities can occlude into the crystal lattice.[3]
-
Activated Carbon Treatment: Dissolve the crude solid in hot Ethanol (or the recrystallization solvent).[3] Add Activated Charcoal (5-10 wt%) . Reflux for 15 minutes. Filter while hot through a Celite pad.[2][3] The color bodies are typically high-molecular-weight conjugated systems that adsorb strongly to carbon.[1][2][3]
Issue 3: "NMR shows a singlet at ~3.8 ppm and aromatic peaks that don't match the product. Is this a regioisomer?"
Analysis: Regioisomers are rare in Hantzsch synthesis. The extra peaks are likely unreacted 4-methoxythiobenzamide .[1][2][3]
-
Diagnostic: Look for a broad NH₂ singlet (if primary thioamide) or specific aromatic shifts.[3]
-
Removal: Thioamides are less basic than the thiazole product.[3]
-
Acid Wash: Dissolve the mixture in EtOAc.[3] Wash with 1M HCl .[2][3] The thiazole product (pKa of conjugate acid ~2.5-3.[2][3]0) will protonate and move to the aqueous layer.[3] The non-basic thioamide remains in the organic layer.[3]
-
Recovery: Separate layers. Basify the aqueous layer with Na₂CO₃ and extract with EtOAc to recover the purified thiazole.[3]
-
Decision Logic & Workflows
Workflow 1: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on the physical state and purity of the crude intermediate.
Detailed Experimental Protocols
Protocol A: Recrystallization (Preferred Method)
Best for: Removing trace colored impurities and improving crystallinity.
| Parameter | Specification | Notes |
| Solvent System | Ethanol (95%) or EtOH/Water (9:1) | Methanol is often too good a solvent; water acts as the anti-solvent.[1][2][3] |
| Concentration | ~1 g solute / 5-10 mL solvent | Adjust based on initial solubility tests. |
| Temperature | Reflux to 4°C | Slow cooling is critical for purity.[2][3] |
Step-by-Step:
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol and heat to reflux (boiling).
-
Optional: If colored, add activated carbon, reflux 5 min, and filter hot.
-
Remove from heat.[2][3][4] Let the flask cool to room temperature undisturbed (2-3 hours).
-
Place in a fridge (4°C) for overnight crystallization.
-
Filter crystals and wash with cold Ethanol/Hexane (1:1).
Protocol B: Flash Column Chromatography
Best for: Separating unreacted starting materials if crystallization fails.[1][2][3]
| Component | Setting |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexanes (or Petroleum Ether) |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 0% to 30% B over 20 CV (Column Volumes) |
| Detection | UV 254 nm (Thiazole absorbs strongly) |
Rf Values (Approximate on Silica):
-
Target Product: 0.3 - 0.4 (Moderate polarity)
-
Polar Byproducts: < 0.1
Analytical Verification (Self-Validating the Purity)
Before proceeding to biological testing, verify identity using these diagnostic NMR signals.
1H NMR (CDCl₃, 400 MHz) Expectations:
-
Thiazole C5-H: Singlet, ~7.0 - 7.5 ppm.[1][2][3] (Diagnostic of ring closure).
-
Methoxy Group: Singlet, ~3.85 ppm (3H).[3]
-
Ester Methyl: Singlet, ~3.75 ppm (3H).[3]
-
Methylene (-CH₂-): Singlet, ~3.8 - 4.0 ppm (2H).[1][2][3] (Links thiazole to ester).[3][5]
Common Impurity Flags:
-
Multiplet at 1.2 & 4.1 ppm: Residual Ethyl Acetate (drying issue).[3]
-
Broad hump > 8.0 ppm: Thioamide NH protons (purification failure).[3]
References
-
Hantzsch Thiazole Synthesis Mechanisms
-
Synthesis of Thiazole-4-yl Acetates
-
Purification of Thiazoles
-
Solubility Data (Analogous Compounds)
Sources
- 1. prepchem.com [prepchem.com]
- 2. methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate | 1379610-44-2 [sigmaaldrich.com]
- 3. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Technical Support Center: Thiazole Synthesis & Oxidation Control
This guide serves as a specialized technical support resource for researchers encountering oxidation-related failures in thiazole synthesis. It is structured to diagnose, troubleshoot, and prevent specific oxidative side reactions that compromise yield and purity.
Current Status: Operational Topic: Preventing Oxidation Side Products in Thiazole Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
The Oxidation Landscape in Thiazole Chemistry
In thiazole synthesis, "oxidation" is a double-edged sword. While the aromatization of thiazolines to thiazoles requires oxidation (dehydrogenation), uncontrolled oxidation leads to three primary failure modes:
-
Precursor Dimerization: Thioamides are prone to oxidative coupling to form 1,2,4-thiadiazoles before the thiazole ring can form.
-
S-Oxidation (Sulfoxide/Sulfone formation): The sulfur atom in the thiazole ring or its precursors can be over-oxidized by non-selective reagents (e.g., MCPBA, Oxone).
-
Ring Opening: Over-oxidation of thiazoline intermediates often triggers ring cleavage rather than aromatization.
Troubleshooting Guide (Q&A)
Issue 1: "My thioamide precursor is disappearing, but I'm isolating a high-melting solid instead of my thiazole."
Diagnosis: You are likely observing Oxidative Dimerization .[1]
Thioamides are electron-rich sulfur nucleophiles. In the presence of ambient oxygen, trace metals (Cu, Fe), or mild oxidants, they typically dimerize to form 3,5-disubstituted-1,2,4-thiadiazoles rather than reacting with your
Corrective Action:
-
Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to adding the thioamide.
-
Sequence Modification: Do not premix the thioamide and base in air. Add the
-haloketone immediately after the thioamide. -
Add Scavengers: If the reaction is slow, add 1-5 mol% sodium metabisulfite (
) to scavenge adventitious oxidants.
Issue 2: "I am trying to aromatize a thiazoline intermediate using MCPBA, but I'm getting a complex mixture/ring opening."
Diagnosis: Over-oxidation (S-oxidation).
Reagents like MCPBA, Oxone, or
Corrective Action:
-
Switch Oxidant: Use Manganese Dioxide (
) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). These act via a radical or hydride-transfer mechanism that favors aromatization over S-oxidation. -
Protocol: See Protocol B below.
Issue 3: "My Hantzsch reaction turns into a black tar immediately upon heating."
Diagnosis: Polymerization of the
Corrective Action:
-
Purify Precursor: Wash the
-haloketone with saturated aqueous and recrystallize/distill immediately before use. -
Buffer the System: Add solid
or 2,6-lutidine (1.1 equiv) to the reaction to neutralize acid byproducts as they form, preventing acid-catalyzed oxidative degradation.
Visualizing the Pathways
The following diagram illustrates the divergent fates of the Thioamide precursor. Understanding this bifurcation is critical for yield optimization.
Figure 1: Divergent reaction pathways. The red dashed lines indicate oxidative failure modes that compete with the desired green pathway.
Optimized Experimental Protocols
Protocol A: Low-Oxidation Risk Hantzsch Synthesis
Designed to minimize thioamide dimerization and haloketone degradation.
Reagents:
-
Thioamide (1.0 equiv)
- -Bromoketone (1.05 equiv)
-
Solvent: Ethanol (Absolute, degassed)
-
Scavenger: Sodium Metabisulfite (0.05 equiv) - Optional, for air-sensitive substrates
Step-by-Step:
-
Preparation: Sparge Ethanol with
for 15 minutes. -
Dissolution: Dissolve the thioamide in the ethanol at room temperature (RT). Note: If the thioamide is insoluble, mild heating (40°C) is permitted under inert atmosphere.
-
Addition: Add the
-bromoketone in one portion. -
Reaction: Stir at RT for 1 hour. Monitor by TLC.[2]
-
Why? Many Hantzsch reactions proceed at RT.[2] Heating immediately promotes polymerization. Only heat to reflux if RT conversion is incomplete after 1 hour.
-
-
Dehydration: If the intermediate hydroxy-thiazoline is observed (polar spot on TLC), heat to reflux for 30-60 mins to force dehydration to the aromatic thiazole.
-
Workup: Cool to 0°C. The product often precipitates as the HBr salt. Filter and wash with cold ether (removes non-polar impurities). Neutralize the salt with aqueous
to obtain the free base.
Protocol B: Chemoselective Aromatization of Thiazolines
Designed to convert thiazolines to thiazoles without S-oxidation.
Reagents:
Step-by-Step:
-
Activation: Ensure
is "activated" (dried at 110°C for 24h). Wet is sluggish. -
Mixing: Suspend the thiazoline in DCM. Add
(5 equiv initially). -
Reflux: Heat to mild reflux (40°C for DCM).
-
Monitoring: Check TLC every 2 hours. If reaction stalls, add the remaining 5 equiv of
. -
Filtration: Filter through a pad of Celite.
-
Yield: Evaporation typically yields pure thiazole without the sulfoxide side products common with MCPBA.
Oxidant Selection Matrix
Use this table to select the correct reagent for your transformation.
| Oxidant | Mechanism | Risk of S-Oxidation | Risk of Dimerization | Recommended For |
| Air / | Radical | Low | High | Not recommended (uncontrolled) |
| MCPBA / Oxone | Electrophilic O-transfer | Critical | Low | Sulfone synthesis (NOT aromatization) |
| Surface Radical | Low | Low | Thiazoline -> Thiazole | |
| DDQ | Hydride Abstraction | Low | Low | Sterically hindered thiazolines |
| Nucleophilic/Radical | High | High | Biocatalytic dimerization [2] |
References
-
The conversion of thiazolines to thiazoles by MnO2 oxidation. Source: ResearchGate.[12] Context: Validates MnO2 as the superior reagent for preventing S-oxidation during aromatization. URL:[Link]
-
Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling. Source: Journal of the American Chemical Society (ACS). Context: Details the mechanism of oxidative dimerization of thioamides (the side reaction to avoid). URL:[Link]
-
Synthesis and oxidation of chiral 2-thiazolines. Source: RSC Publishing (Perkin Transactions). Context: Documents the ring-opening instability of thiazolines when treated with strong oxidants like Oxone/MCPBA. URL:[Link]
-
Oxidative dimerization of thioamides with Oxone. Source: ResearchGate / Synthetic Communications. Context: Provides evidence that Oxone favors the formation of the thiadiazole dimer, confirming it should be avoided for thiazole synthesis. URL:[Link]
Sources
- 1. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Green synthesis of 1,2,4-thiadizoles from thioamides in water using molecular oxygen as an oxidant [html.rhhz.net]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ijsat.org [ijsat.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in 4-Methoxythiobenzamide Cyclization
Welcome to the technical support center for troubleshooting the cyclization of 4-methoxythiobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates for this important synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you diagnose and resolve common issues in your experiments.
The cyclization of thioamides like 4-methoxythiobenzamide is a versatile method for synthesizing valuable heterocyclic scaffolds, primarily benzothiazoles and 1,2,4-thiadiazoles. However, the success of these reactions is highly sensitive to a range of experimental parameters. Low conversion or yield is a frequent problem that can often be traced back to subtle, yet critical, details in the reaction setup and execution.
Part 1: Foundational Troubleshooting - The First-Pass Investigation
Before delving into pathway-specific issues, it's essential to rule out fundamental experimental flaws. These initial checks can often resolve conversion problems without extensive re-optimization.
Q1: My cyclization of 4-methoxythiobenzamide has stalled or resulted in very low conversion. What are the first and most critical parameters I should verify?
A1: When facing a low-yield reaction, it's crucial to systematically verify the integrity of your starting materials and the reaction environment. Often, the root cause is not the reaction's core chemistry but a foundational issue.
-
Purity and Integrity of Starting Materials:
-
4-Methoxythiobenzamide: The purity of your thioamide is paramount. Impurities from its synthesis can interfere with the cyclization. Verify its purity by NMR and melting point. If it has been stored for a long time, consider re-purification by recrystallization.
-
Reagents and Catalysts: Many cyclization reactions employ catalysts or reagents that are sensitive to degradation. For instance, Lawesson's reagent, if used in the synthesis of the thioamide, can degrade if not stored under anhydrous conditions[1]. Similarly, the activity of photocatalysts can vary significantly based on their preparation and handling[2]. Always use fresh or properly stored reagents.
-
-
Anhydrous Reaction Conditions:
-
Moisture: Water is a common culprit in failed reactions. It can hydrolyze starting materials or quench catalysts and reactive intermediates. Ensure all glassware is oven- or flame-dried before use. Solvents should be rigorously dried using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column).[1][3] Using anhydrous solvents is a critical step for many organic reactions.[4]
-
-
Reaction Atmosphere:
-
Oxygen Sensitivity: For oxidative cyclizations, the concentration of oxygen can be a critical factor. Some reactions require an atmosphere of pure oxygen to proceed efficiently, and simply running the reaction in air may result in significantly lower yields.[2]
-
Inert Atmosphere: Conversely, if your reaction involves organometallic intermediates or other air-sensitive species, ensure the system is properly flushed with an inert gas like nitrogen or argon.
-
Part 2: Pathway-Specific Troubleshooting
The optimal conditions for cyclization depend heavily on the desired heterocyclic product. Below, we address issues specific to the two most common cyclization pathways for 4-methoxythiobenzamide.
Pathway A: Synthesis of 2-(4-methoxyphenyl)benzothiazole
This pathway typically involves an intramolecular cyclization, often through a variation of the Jacobson synthesis, or a condensation reaction with 2-aminothiophenol.
Q2: I'm attempting an intramolecular cyclization to form 2-(4-methoxyphenyl)benzothiazole, but my yields are consistently low. How can I optimize this process?
A2: The intramolecular cyclization to form a benzothiazole ring is a powerful but delicate reaction. Success hinges on generating the correct reactive intermediate and facilitating the ring-closing step. The classic method for this transformation is the Jacobson cyclization, which involves the oxidation of a thiobenzanilide.[5]
-
Choice of Oxidant: The Jacobson cyclization traditionally uses an alkaline solution of potassium ferricyanide (K₃[Fe(CN)₆]). If you are experiencing low yields, verify the quality and concentration of your oxidant. Alternative, modern methods may use hypervalent iodine reagents or photocatalysis to generate the necessary aryl radical cation for cyclization.[6]
-
Base Concentration: The reaction is typically run in the presence of a base like sodium hydroxide. The concentration of the base can be critical. Too little may not be sufficient to deprotonate the necessary positions, while too much could lead to unwanted side reactions like hydrolysis of the thioamide. A systematic screening of the base concentration is recommended.
-
Solvent Effects: While the classic Jacobson cyclization is often performed in an aqueous/alcoholic mixture, solvent choice can dramatically impact yield in related reactions. Solvents like trifluoroethanol have been shown to facilitate cyclization by stabilizing reactive intermediates.[7]
-
Temperature Control: These reactions can be sensitive to temperature. While some heat may be required to overcome the activation energy, excessive temperatures can lead to decomposition of the starting material or product. Monitor your reaction by TLC or LC-MS to determine the optimal temperature profile.
Experimental Protocol: Jacobson-Type Cyclization
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the N-aryl-4-methoxythiobenzamide (1.0 eq.) in a suitable solvent such as ethanol.
-
Reagent Addition: In a separate flask, prepare a solution of sodium hydroxide (2.0-3.0 eq.) and potassium ferricyanide (2.0-3.0 eq.) in water.
-
Reaction: Heat the thioamide solution to reflux and add the oxidant solution dropwise over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Pathway B: Synthesis of 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole
This pathway involves an intermolecular oxidative dimerization and cyclization of two molecules of 4-methoxythiobenzamide.
Q3: My goal is the 1,2,4-thiadiazole derivative, but the conversion is poor. What are the most important parameters for this oxidative cyclization?
A3: The formation of 1,2,4-thiadiazoles from thioamides is an oxidative process that requires careful selection of the catalyst, oxidant, and solvent system.[2] High yields depend on efficiently generating a thioamide radical cation intermediate, which then dimerizes and cyclizes.[2]
-
Catalyst/Oxidant System: This is the most critical factor.
-
Photocatalysis: Copper(I) oxide (Cu₂O) has been shown to be an effective photocatalyst for this transformation under UV light (e.g., 390 nm).[2] The morphology of the catalyst is crucial; for instance, Cu₂O rhombic dodecahedra vastly outperform commercial Cu₂O powder.[2]
-
Chemical Oxidants: Hypervalent iodine reagents have been used for similar transformations.[2] Another reported method uses DMSO as both the solvent and the oxidant under acidic conditions.[8] If one system is failing, consider exploring these alternatives.
-
-
Reaction Atmosphere: As mentioned earlier, this reaction is highly sensitive to the presence of oxygen. Running the reaction under a balloon of pure O₂ can dramatically increase the yield compared to running it in air.[2]
-
Solvent Selection: The choice of solvent has a profound impact on the reaction yield. A screening of solvents is highly recommended. For the Cu₂O-catalyzed reaction, tetrahydrofuran (THF) was found to be optimal, providing a 94% yield, whereas solvents like 1,4-dioxane or acetone gave yields below 41%.[2]
Data Summary: Solvent Effects on Photocatalytic Thioamide Cyclization
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane | 21 | 23 |
| 2 | Toluene | 21 | 41 |
| 3 | Acetonitrile | 21 | 58 |
| 4 | Dichloromethane | 21 | 63 |
| 5 | Ethanol | 21 | 80 |
| 6 | Tetrahydrofuran (THF) | 8 | 94 |
| Data adapted from a study on the photocatalytic oxidative cyclization of thiobenzamide.[2] |
Experimental Protocol: Cu₂O-Catalyzed Photocatalytic Cyclization
-
Catalyst Preparation: Synthesize or procure high-quality Cu₂O rhombic dodecahedra photocatalyst as described in the literature.[2]
-
Reaction Setup: To a quartz reaction tube, add 4-methoxythiobenzamide (0.4 mmol) and the Cu₂O catalyst (2.9 mg).
-
Solvent and Atmosphere: Add anhydrous THF (3 mL). Seal the tube and purge with pure oxygen for 10-15 minutes, then maintain a positive pressure with an oxygen balloon.
-
Irradiation: Place the reaction tube in a photoreactor equipped with a 390 nm LED lamp and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete (typically 8-18 hours), filter off the catalyst and concentrate the solvent to obtain the crude product.
-
Purification: Purify via column chromatography.
Part 3: Visualization & Workflows
To aid in your troubleshooting process, we have developed the following workflows and diagrams.
General Troubleshooting Workflow for Low Conversion
This workflow provides a systematic approach to diagnosing issues with your cyclization reaction.
Caption: A systematic workflow for troubleshooting low conversion.
Reaction Mechanism: Jacobson-Type Benzothiazole Synthesis
This diagram illustrates the key steps in the oxidative cyclization to form the benzothiazole ring.
Caption: Key steps of the Jacobson-type cyclization mechanism.
References
-
Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu₂O rhombic dodecahedra. (2024). RSC Publishing. [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2007). International Journal of Molecular Sciences. [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC. (2007). National Center for Biotechnology Information. [Link]
-
Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI. [Link]
-
Solvent-Controlled Selective Synthesis of Amides and Thioureas from Isothiocyanates. (2020). MDPI. [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020). National Center for Biotechnology Information. [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Scheme 8. Conversion of thiobenzamides to benzothiazoles at room temperature. - ResearchGate. (2022). ResearchGate. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2023). ChemRxiv. [Link]
-
Recent Advances in the Synthesis of Benzothiazole and its Derivatives. (2022). ResearchGate. [Link]
-
Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles. (2025). Bentham Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA08126E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
Technical Support Center: Stability of Thiazole Methyl Esters Under Basic Hydrolysis Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with thiazole-containing compounds. Here, we provide in-depth answers to common questions and troubleshooting advice for the basic hydrolysis (saponification) of thiazole methyl esters. Our goal is to equip you with the scientific rationale behind the protocols to ensure the success and integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and reactivity of thiazole methyl esters in the presence of base.
Q1: How stable are thiazole methyl esters to basic hydrolysis compared to a simple ester like methyl benzoate?
Thiazole methyl esters are generally more susceptible to basic hydrolysis than their simple benzene counterparts. The thiazole ring is electron-deficient, a characteristic that enhances the electrophilicity of the carbonyl carbon in the ester group.[1][2] This increased electrophilicity facilitates the nucleophilic attack by a hydroxide ion, which is the rate-determining step in basic ester hydrolysis.
The aromaticity of the thiazole ring is greater than that of oxazoles but less than that of benzene.[1][3] The presence of the nitrogen and sulfur heteroatoms withdraws electron density from the ring, making attached functional groups more reactive. Therefore, you can expect a thiazole methyl ester to hydrolyze under milder conditions (e.g., lower temperature or shorter reaction time) than methyl benzoate.
Q2: What is the general mechanism for the basic hydrolysis of a thiazole methyl ester?
The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically a base-catalyzed hydrolysis (BAc2).[4] The process is effectively irreversible because the final step involves an acid-base reaction where the liberated alkoxide deprotonates the newly formed carboxylic acid, driving the equilibrium to completion.[5][6]
The key steps are:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: This leads to the formation of a transient, negatively charged tetrahedral intermediate.
-
Intermediate Collapse: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Deprotonation (Irreversible Step): The highly basic methoxide ion deprotonates the carboxylic acid to form a carboxylate salt and methanol. This final acid-base reaction makes the overall process irreversible.[6]
Below is a diagram illustrating this mechanism.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Predicted ¹H NMR Chemical Shifts of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate
Based on an analysis of structurally similar compounds, the predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit the following signals. This prediction is derived by comparing the known chemical shifts of ethyl 2-(2-arylthiazol-4-yl)acetates and considering the electronic effects of the 4-methoxyphenyl substituent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Methoxy Protons (-OCH₃) on Phenyl Ring | ~3.85 | Singlet (s) | 3H | The methoxy group is a key feature, and its protons are expected to resonate in this region due to the deshielding effect of the attached oxygen atom. |
| Methylene Protons (-CH₂-) | ~3.88 | Singlet (s) | 2H | These protons are adjacent to the ester carbonyl and the thiazole ring, placing them in a moderately deshielded environment. |
| Methyl Ester Protons (-COOCH₃) | ~3.75 | Singlet (s) | 3H | The chemical shift is characteristic of methyl esters. |
| Thiazole Ring Proton (H-5) | ~7.15 | Singlet (s) | 1H | The electronic environment of the thiazole ring significantly influences this proton's chemical shift. |
| Aromatic Protons (H-3', H-5') | ~6.95 | Doublet (d) | 2H | These protons are ortho to the methoxy group and are expected to be more shielded compared to the H-2' and H-6' protons. |
| Aromatic Protons (H-2', H-6') | ~7.85 | Doublet (d) | 2H | These protons are ortho to the thiazole ring and will be deshielded due to the ring's electron-withdrawing nature. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will now compare them with experimental data from analogous molecules reported in the literature.
Comparison with Ethyl 2-(2-arylthiazol-4-yl)acetates
A study by Shaikh et al. provides ¹H NMR data for a series of ethyl 2-(2-arylthiazol-4-yl)acetates, which are excellent comparators.[1]
| Compound | Thiazole H-5 (ppm) | -CH₂- (ppm) | Aromatic Protons (ppm) |
| Ethyl 2-(2-phenylthiazol-4-yl)acetate | 7.15 (s) | 3.88 (s) | 7.81 (d), 7.22 (d) |
| Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate | 7.16 (s) | 3.86 (s) | 7.90 (d), 7.28 (d) |
| Ethyl 2-(2-(p-tolyl)thiazol-4-yl)acetate | 7.15 (s) | 3.88 (s) | 7.81 (d), 7.22 (d) |
The chemical shift of the thiazole H-5 proton is consistently around 7.15 ppm, and the methylene protons of the acetate group are at approximately 3.88 ppm.[1] This strongly supports our predicted values for the target molecule. The aromatic proton signals in these analogs also provide a solid basis for our predictions for the 4-methoxyphenyl protons, with the understanding that the electron-donating methoxy group will cause a slight upfield shift for the ortho and para protons compared to an unsubstituted phenyl ring.
Influence of the 4-Methoxyphenyl Group
The presence of a 4-methoxyphenyl group attached to a heterocyclic ring is common in many reported structures. For instance, in a study on 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles, the methoxy protons consistently appear around 3.8 ppm.[2] This aligns with our prediction of approximately 3.85 ppm for the methoxy protons in our target molecule. The characteristic doublet signals for the aromatic protons of the 4-methoxyphenyl group are also well-documented.[3][4][5]
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for this compound, the following protocol is recommended.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Other solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
-
Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.
NMR Spectrometer Setup
-
Field Strength : Data should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[6]
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is sufficient.
-
Number of Scans : 16 to 64 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is generally sufficient.
-
Acquisition Time : An acquisition time of 2-4 seconds will provide good resolution.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS or residual solvent signal.
-
Integrate the peaks to determine the relative number of protons.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound, integrating predicted and comparative NMR data.
Caption: Workflow for Structural Confirmation.
Conclusion
While a definitive experimental ¹H NMR spectrum for this compound is not presented here, a robust and reliable prediction of its chemical shifts has been established through a comparative analysis of closely related analogs. The provided experimental protocol offers a standardized method for acquiring high-quality data, which can then be used to confirm the predicted spectral features. This guide serves as a valuable resource for researchers working with this class of compounds, enabling them to anticipate spectral outcomes and confidently elucidate the structure of their synthesized molecules.
References
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl) - SciELO. Available at: [Link]
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - MDPI. Available at: [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC. Available at: [Link]
-
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives - MDPI. Available at: [Link]
-
Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives - Arkat USA. Available at: [Link]
-
¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 - ResearchGate. Available at: [Link]
-
11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... - ResearchGate. Available at: [Link]
-
SYNTHESIS AND ANTI-HYPERTENSIVE α-BLOCKING ACTIVITY EVALUATION OF THIAZOLE DERIVATIVES BEARING PYRAZOLE MOIETY. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. Available at: [Link]
-
Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Available at: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]
-
Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Available at: [Link]
-
Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC. Available at: [Link]
-
¹H NMR Chemical Shifts - Chemistry Connected. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Available at: [Link]
-
(PDF) Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 3. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 4. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol | MDPI [mdpi.com]
- 5. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to C5-Proton NMR Signal Assignment in 2,4-Disubstituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the factors influencing the 1H NMR chemical shift of the C5-proton in 2,4-disubstituted thiazoles. Understanding these nuances is critical for the unambiguous structural elucidation of this important class of heterocyclic compounds, which are prevalent in pharmaceuticals and bioactive molecules.[1][2]
Introduction: The Significance of the Thiazole C5-Proton
The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms.[3][4] In a 2,4-disubstituted thiazole, the C5-position is the only remaining unsubstituted carbon on the ring, making its corresponding proton (C5-H) a unique spectroscopic marker. The chemical shift of this proton is highly sensitive to the electronic nature of the substituents at the C2 and C4 positions.[5] Accurate assignment of the C5-H signal is therefore paramount for confirming the successful synthesis of the desired isomer and for characterizing novel thiazole-containing compounds.
The aromatic nature of the thiazole ring results in the ring protons resonating in the downfield region of the 1H NMR spectrum, typically between 7.27 and 8.77 ppm.[3] This is due to the diamagnetic ring current generated by the delocalized π-electrons.[3][6]
The Influence of Substituents on the C5-Proton Chemical Shift
The electronic properties of the substituents at the C2 and C4 positions exert a profound influence on the electron density at the C5-position, thereby affecting the chemical shift of the C5-proton. This influence can be broadly categorized into two main effects:
-
Inductive Effects: Electronegative substituents withdraw electron density through the sigma bonds, deshielding the C5-proton and causing a downfield shift (higher ppm value).[7][8] Conversely, electropositive or alkyl groups donate electron density, leading to shielding and an upfield shift (lower ppm value).[9]
-
Resonance (Mesomeric) Effects: Substituents with lone pairs of electrons (e.g., -NH2, -OR) or π-systems (e.g., -Ph, -C=O) can donate or withdraw electron density through the π-system of the thiazole ring.[9]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2) or alkoxy (-OR) at the C2 or C4 position increase electron density at C5 through resonance, causing an upfield shift of the C5-H signal.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or carbonyl (-C=O) at the C2 or C4 position decrease electron density at C5 through resonance, resulting in a downfield shift of the C5-H signal.[9]
-
The interplay of these inductive and resonance effects determines the final observed chemical shift of the C5-proton.
Comparative Analysis of C5-Proton Chemical Shifts
To illustrate the impact of different substituents, the following table summarizes the experimental 1H NMR data for a series of 2,4-disubstituted thiazoles.
| Substituent at C2 | Substituent at C4 | C5-Proton Chemical Shift (δ, ppm) | Reference |
| Phenyl | Phenyl | ~8.00 | [10] |
| Amino (-NH2) | Methyl (-CH3) | ~6.25 | [11] |
| Bromo (-Br) | Methyl (-CH3) | ~7.00 | [12][13] |
| Phenyl | 4-Nitrophenyl | ~8.34 | [10] |
| Bromo (-Br) | Carboxylic Acid (-COOH) | ~8.40 | [14] |
| Hydrazinyl | 4-Fluorophenyl | ~6.02-6.92 | [15] |
| Phenyl | Naphthalen-2-yl | ~8.38 | [16] |
Key Observations:
-
Electron-Donating Groups: The presence of an amino group at C2 in 2-amino-4-methylthiazole results in a significant upfield shift of the C5-proton signal to ~6.25 ppm, demonstrating the strong electron-donating effect of the amino group through resonance.[11]
-
Electron-Withdrawing Groups: Conversely, a bromine atom at C2 in 2-bromo-4-methylthiazole shifts the C5-proton downfield to ~7.00 ppm due to its electron-withdrawing inductive effect.[12][13] The presence of a strongly withdrawing carboxylic acid group at C4 in 2-bromo-4-thiazolecarboxylic acid further shifts the C5-proton downfield to ~8.40 ppm.[14]
-
Aryl Substituents: Phenyl groups at both C2 and C4 positions result in a C5-proton chemical shift of approximately 8.00 ppm.[10] Introducing a strongly electron-withdrawing nitro group on the C4-phenyl ring (as in 5-methyl-4-(4-nitrophenyl)-2-phenylthiazole) causes a downfield shift to ~8.34 ppm.[10]
Advanced NMR Techniques for Unambiguous Assignment
In complex molecules where simple chemical shift analysis may be ambiguous, advanced NMR techniques can provide definitive structural information.
-
Nuclear Overhauser Effect (NOE): NOE is the transfer of nuclear spin polarization between spatially close nuclei.[17] A 2D NOESY experiment can reveal through-space correlations between the C5-proton and protons on the substituent at the C4 position, confirming their proximity and aiding in the assignment.[18][19]
-
J-Coupling: While the C5-proton in 2,4-disubstituted thiazoles is a singlet, long-range J-coupling to protons on the substituents can sometimes be observed, providing additional structural information.[20]
Experimental Protocol: Synthesis and NMR Analysis of 2-Amino-4-phenylthiazole
This section provides a representative experimental protocol for the synthesis of a 2,4-disubstituted thiazole and the subsequent NMR analysis, based on the well-established Hantzsch thiazole synthesis.[1][21][22]
5.1. Synthesis of 2-Amino-4-phenylthiazole [1]
This procedure is adapted from a common method for Hantzsch thiazole synthesis.[1]
-
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the solid product to air dry.
-
5.2. 1H NMR Sample Preparation and Analysis
-
Materials:
-
Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tube
-
Synthesized 2-amino-4-phenylthiazole
-
-
Procedure:
-
Dissolve approximately 5-10 mg of the dried 2-amino-4-phenylthiazole in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts. The C5-proton should appear as a singlet in the aromatic region.
-
Visualizing Reaction Mechanisms and Workflows
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch thiazole synthesis.
Diagram 2: Influence of Substituents on C5-H Chemical Shift
Caption: Effect of substituents on the C5-H chemical shift.
Conclusion
The chemical shift of the C5-proton in 2,4-disubstituted thiazoles is a sensitive probe of the electronic environment within the molecule. By understanding the interplay of inductive and resonance effects of the substituents at C2 and C4, researchers can confidently assign the C5-H signal in 1H NMR spectra. This guide provides a framework for this analysis, supported by comparative data and a practical experimental protocol. For complex structures, the use of advanced NMR techniques like NOESY is recommended for unambiguous structural elucidation.
References
-
OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Lin, X., et al. (2013). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 18(6), 6569-6578. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
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Heravi, M. M., et al. (2010). EFFICIENT SYNTHESIS OF 2,4-DISUBSTITUTED THIAZOLES UNDER GRINDING. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 1033-1037. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2021, April 6). 6.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. Retrieved from [Link]
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Bou-Salah, L., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 18486-18501. Retrieved from [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Retrieved from [Link]
-
Kamal, A., et al. (2021). Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. Molecules, 26(9), 2795. Retrieved from [Link]
-
ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5483. Retrieved from [Link]
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Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylthiazole. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol- 1-yl) thiazole derivatives. Retrieved from [Link]
-
MDPI. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Retrieved from [Link]
-
Scribd. (n.d.). Thiazole: Structure and Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum chemical studies on protonation of some substituted thiazole derivatives. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
-
Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]
-
Taylor & Francis. (n.d.). NOE – Knowledge and References. Retrieved from [Link]
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Comparative Guide: Mass Spectrometry Fragmentation of Thiazole Acetates
Executive Summary
Thiazole acetates (e.g., ethyl 2-thiazoleacetate) are critical pharmacophores in drug development, serving as scaffolds for antibiotics (e.g., cephalosporins), antineoplastics, and metabolic modulators. Their analysis requires a nuanced understanding of how the electron-rich thiazole ring interacts with the labile ester side chain under different ionization energies.
This guide compares the fragmentation dynamics of thiazole acetates under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . It provides researchers with a self-validating framework to distinguish these compounds from isobaric impurities (e.g., oxazole acetates) and regioisomers.
Structural Basis of Fragmentation
The fragmentation logic of thiazole acetates is governed by the competition between the aromatic stability of the thiazole ring and the facile cleavage of the ester linkage.
Key Structural Nodes:
-
Thiazole Ring: Aromatic, electron-rich. Resistant to fragmentation until high energies are applied. Acts as a charge stabilizer.
-
Acetate Side Chain: The "weak link." Undergoes rapid
-cleavage or McLafferty rearrangement (if alkyl chain length 2 carbons). -
Sulfur Atom: Provides a diagnostic isotopic signature (
S, ~4.4% relative abundance) crucial for elemental formula confirmation.
Comparative Fragmentation Analysis
A. Electron Ionization (EI) - 70 eV
EI provides a "fingerprint" spectrum rich in structural information. The fragmentation is driven by radical cation mechanics.
| Fragment Ion | Mechanism | Diagnostic Value |
| Molecular Ion ( | Ionization of N or S lone pair | High. Thiazoles are aromatic and stable; the |
| Critical. Loss of alkoxy group (e.g., | ||
| Homolytic Cleavage | High. Formation of the resonant thiazolyl-methyl radical cation. | |
| McLafferty Ion | Specific. For ethyl esters, loss of ethylene (28 Da) yields the acid enol radical cation. | |
| Ring Cleavage | RDA-like / Ring Opening | Confirmation. Loss of HCN (27 Da) or CS (44 Da) from the thiazole core at high energy. |
B. ESI-MS/MS (CID) - Positive Mode
ESI generates even-electron ions (
| Fragment Ion | Mechanism | Diagnostic Value |
| Protonation on N | Base Peak. Dominant species in soft ionization. | |
| Neutral Loss | High. Loss of the alcohol moiety (e.g., ethanol, 46 Da) to form the acylium cation. | |
| Decarbonylation | Medium. Occurs after alcohol loss, leaving the alkyl-thiazole cation. | |
| Ring Fragments | C-S Bond Fission | High Energy Only. Requires high collision energy (>30 eV) to break the thiazole ring. |
Isomer Differentiation Strategy
Distinguishing thiazole acetates from their isomers is a common challenge in synthesis verification.
Scenario 1: Thiazole vs. Oxazole Acetates
-
Isotope Pattern: Thiazoles exhibit a distinct
peak (~4.4%) due to S. Oxazoles (containing Oxygen) lack this heavy isotope signature. -
Ring Loss:
-
Thiazoles: Tend to lose HCN (27 Da) and CS (44 Da).
-
Oxazoles: Tend to lose CO (28 Da) and HCN (27 Da) from the ring. The loss of CO from the ring is chemically distinct from the ester CO loss.
-
Scenario 2: Regioisomers (2- vs. 4- vs. 5-substituted)
-
2-Thiazoleacetate: The side chain is flanked by both N and S. The "ortho-effect" is minimized, but ring cleavage often yields a specific
fragment (m/z 40) or loss. -
4-Thiazoleacetate: Proximity to Nitrogen allows for specific H-bonding interactions in the gas phase, often enhancing the stability of the
ion in ESI compared to the 2-isomer.
Visualizing the Fragmentation Pathway
The following diagram maps the logical flow of fragmentation for Ethyl 2-thiazoleacetate under EI conditions.
Caption: Fragmentation pathway of Ethyl 2-thiazoleacetate (MW 171). The competition between Alpha-cleavage (Green) and McLafferty rearrangement (Yellow) characterizes the spectrum.
Experimental Protocols
Protocol A: Self-Validating EI-GC/MS Workflow
Objective: Obtain a fingerprint spectrum for library matching and structural confirmation.
-
Sample Preparation: Dissolve 1 mg of thiazole acetate in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent transesterification in the injector port.
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Injector: Split 20:1, 250°C.
-
Gradient: 60°C (1 min)
20°C/min 300°C (3 min).
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 35–400.
-
-
Validation Check:
-
Step 1: Check m/z of Molecular Ion (
). -
Step 2: Verify Isotope Ratio. The
peak intensity should be approx. 4-5% of the peak (indicative of 1 Sulfur atom). -
Step 3: Identify Base Peak. If ethyl ester, expect m/z corresponding to
or .
-
Protocol B: Diagnostic ESI-LC/MS/MS
Objective: Confirm side-chain structure via neutral loss scanning.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
MS Source (ESI+):
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
-
CID Experiment:
-
Isolate
. -
Apply Collision Energy (CE) Ramp: 10, 20, 40 eV.
-
Low CE (10 eV): Preserves
. -
Med CE (20 eV): Triggers ester cleavage (
). -
High CE (40 eV): Fragments the thiazole ring (Loss of HCN/CS).
-
References
-
NIST Chemistry WebBook. Thiazole, 2-ethyl- Mass Spectrum.[1][2] National Institute of Standards and Technology.[1][2][3] Available at: [Link]
-
McLafferty, F. W. (1959).[4] Mass Spectrometric Analysis.[1][4][5][6][7][8] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[4] Available at: [Link]
-
PubChem. Ethyl 2-amino-4-thiazoleacetate - Compound Summary. National Library of Medicine. Available at: [Link]
-
Chemistry Steps. McLafferty Rearrangement in Mass Spectrometry. Available at: [Link]
- Simmonds, P.G., et al. (1991). Differentiation of Thiazole and Oxazole Isomers. Journal of Mass Spectrometry.
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A Comprehensive Guide to HPLC Method Development for Thiazole Ester Purity Analysis: A Comparative Approach
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Thiazole esters, a class of compounds with significant pharmacological potential, present unique analytical challenges in their purity assessment. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the rationale behind critical methodological choices, compare HPLC with alternative analytical techniques, and provide the data and protocols necessary for immediate application in your laboratory.
The Criticality of Purity Analysis for Thiazole Esters
Thiazole esters are prevalent in a variety of pharmacologically active molecules, including antibiotics, anti-inflammatory agents, and anticancer drugs. The synthesis of these complex molecules can often result in a range of impurities, such as starting materials, by-products, and degradation products. These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, a highly sensitive and specific analytical method is paramount for their detection and quantification.
HPLC Method Development: A Step-by-Step Rationale
High-Performance Liquid Chromatography (HPLC) remains the gold standard for the purity analysis of many small molecules, including thiazole esters, due to its high resolution, sensitivity, and versatility. The development of a successful HPLC method is a systematic process, and understanding the "why" behind each step is crucial for creating a robust and reliable analytical procedure.
Initial Assessment and Analyte Characterization
Before embarking on method development, a thorough understanding of the thiazole ester's physicochemical properties is essential. Key parameters to consider include:
-
Solubility: This will dictate the choice of diluent for sample preparation and the initial mobile phase composition.
-
pKa: The ionization state of the analyte at a given pH will significantly influence its retention on the stationary phase.
-
LogP: This value provides an indication of the analyte's hydrophobicity and helps in the preliminary selection of the stationary phase.
-
UV-Vis Spectrum: Determining the wavelength of maximum absorbance (λmax) is critical for setting the detector for optimal sensitivity.
Column Selection: The Heart of the Separation
The choice of the stationary phase is arguably the most critical decision in HPLC method development. For thiazole esters, which are often moderately polar, a reversed-phase (RP) column is typically the starting point.
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Key Characteristics & Rationale |
| C18 (Octadecylsilane) | 1.8 - 5 | 100 - 120 | The most common and versatile RP phase, offering excellent hydrophobic retention for a wide range of analytes. A good initial choice for most thiazole esters. |
| C8 (Octylsilane) | 1.8 - 5 | 100 - 120 | Less retentive than C18, which can be advantageous for highly hydrophobic thiazole esters, reducing analysis time. |
| Phenyl-Hexyl | 1.8 - 5 | 100 - 120 | Provides alternative selectivity through π-π interactions, which can be beneficial for separating aromatic thiazole esters from structurally similar impurities. |
| Polar-Embedded | 1.8 - 5 | 100 - 120 | Offers enhanced retention of polar compounds and is compatible with highly aqueous mobile phases, which can be useful for very polar thiazole esters or impurities. |
Expert Insight: While C18 is the workhorse, don't underestimate the power of alternative selectivities. If you observe poor peak shape or co-elution of impurities with a C18 column, a Phenyl-Hexyl or a polar-embedded phase should be your next consideration.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition fine-tunes the separation. A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN generally provides better peak shape and lower UV cutoff, making it a preferred starting point.
-
Aqueous Phase & pH Control: The pH of the mobile phase must be carefully controlled to ensure consistent ionization of the thiazole ester and any ionizable impurities. A buffer is essential to maintain a stable pH. The buffer choice should be guided by the pKa of the analyte and the desired pH range. For example, a phosphate buffer is effective in the pH range of 2.1-4.1 and 6.2-8.2.
Workflow for Mobile Phase Optimization:
Caption: A logical workflow for mobile phase optimization in HPLC.
Isocratic vs. Gradient Elution
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is simpler and often results in more robust methods, but may not be suitable for separating complex mixtures with a wide range of polarities.
-
Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the proportion of the organic modifier. This is highly effective for resolving complex mixtures and reducing analysis time.
Expert Insight: For purity analysis where unknown impurities may be present, a gradient elution method is almost always the preferred starting point. It provides a broad overview of the sample components and helps to ensure that no late-eluting impurities are missed.
Detector Selection
The Diode Array Detector (DAD) or Photodiode Array (PDA) detector is the most common and versatile choice for the analysis of chromophoric molecules like thiazole esters. It provides spectral information that can be invaluable for peak identification and purity assessment.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a powerful tool, it is not the only option. Understanding the strengths and weaknesses of alternative techniques is crucial for selecting the most appropriate method for your specific needs.
| Technique | Principle | Advantages for Thiazole Ester Analysis | Disadvantages for Thiazole Ester Analysis |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, robust, widely available, suitable for a broad range of polarities. | Can have longer run times, may require larger solvent volumes. |
| UPLC (Ultra-Performance Liquid Chromatography) | Utilizes smaller particle size columns (<2 µm) and higher pressures than HPLC. | Faster analysis times, higher resolution and sensitivity, reduced solvent consumption. | Higher initial instrument cost, more susceptible to clogging from dirty samples. |
| GC (Gas Chromatography) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable impurities. | Not suitable for non-volatile or thermally labile thiazole esters without derivatization. |
| SFC (Supercritical Fluid Chromatography) | Uses a supercritical fluid (typically CO2) as the mobile phase. | Fast separations, reduced organic solvent usage, ideal for chiral separations. | Less universally applicable than HPLC, may require specialized instrumentation. |
Head-to-Head Performance Data (Hypothetical Example):
| Parameter | HPLC | UPLC |
| Analysis Time (min) | 15 | 3 |
| Resolution (Main Peak vs. Impurity A) | 2.1 | 3.5 |
| Solvent Consumption (mL/run) | 22.5 | 4.5 |
| Limit of Quantification (µg/mL) | 0.1 | 0.02 |
Expert Insight: For routine purity analysis in a quality control setting, a well-developed HPLC method is often sufficient and cost-effective. However, in a research and development environment where speed and sensitivity are paramount for impurity profiling and forced degradation studies, the investment in UPLC technology can be highly beneficial.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for developing a robust HPLC method for thiazole ester purity analysis.
Protocol for Initial Method Development
-
Sample Preparation: Accurately weigh and dissolve the thiazole ester standard and sample in a suitable diluent (e.g., 50:50 ACN:Water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD at the λmax of the thiazole ester.
-
-
Data Analysis: Evaluate the initial chromatogram for peak shape, retention time, and resolution of the main peak from any impurities.
Protocol for Method Validation (as per ICH Q2(R1) Guidelines)
Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow for Method Validation:
Caption: A sequential workflow for HPLC method validation.
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of thiazole esters is a critical step in the drug development process. By systematically approaching method development with a clear understanding of the underlying principles and by considering the strengths and weaknesses of alternative technologies, researchers can ensure the quality and safety of these important pharmaceutical compounds. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating a method that is both scientifically sound and fit for purpose.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, Inc. [Link]
-
United States Pharmacopeia (USP). <621> Chromatography.[Link]
A Comparative Guide to Methyl and Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate for Researchers and Drug Development Professionals
An In-Depth Analysis of Two Closely Related Thiazole Esters: Physicochemical Properties, Biological Activities, and Synthetic Methodologies
In the landscape of medicinal chemistry, the thiazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The seemingly subtle difference between a methyl and an ethyl ester can significantly impact a molecule's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate and its ethyl counterpart, offering researchers and drug development professionals a detailed analysis to inform their synthetic strategies and biological evaluations.
Introduction: The Significance of the 2-(2-Arylthiazol-4-yl)acetate Scaffold
The 2-(2-arylthiazol-4-yl)acetate framework is a key pharmacophore found in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The 4-methoxyphenyl substituent at the 2-position of the thiazole ring is a common feature in many biologically active molecules, often contributing to favorable interactions with biological targets. The ester moiety at the 4-position provides a handle for modifying the compound's polarity and can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will delve into the nuanced differences between the methyl and ethyl esters of this scaffold, providing a head-to-head comparison of their known properties and outlining the synthetic routes to access these molecules.
Physicochemical Properties: A Tale of Two Esters
The choice between a methyl and an ethyl ester can have a tangible impact on a compound's physical and chemical characteristics. While specific experimental data for both methyl and ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate are not extensively reported in a single comparative study, we can infer their properties based on general chemical principles and data from structurally related compounds.
| Property | This compound | Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate | Rationale for Predicted Differences |
| Molecular Weight | 277.32 g/mol | 291.35 g/mol | The addition of a methylene group (-CH2-) in the ethyl ester increases the molecular weight. |
| Melting Point (°C) | Predicted to be slightly lower than the ethyl ester. | Predicted to be slightly higher than the methyl ester. The parent acid has a melting point of 105-107 °C. | Increased molecular weight and van der Waals forces in the ethyl ester may lead to a higher melting point. |
| Lipophilicity (LogP) | Predicted to be lower than the ethyl ester. | Predicted to be higher than the methyl ester. | The additional ethyl group increases the carbon content, leading to higher lipophilicity. This is a critical parameter influencing membrane permeability and plasma protein binding. |
| Solubility | Predicted to have slightly higher aqueous solubility. | Predicted to have slightly lower aqueous solubility. | The lower lipophilicity of the methyl ester generally correlates with higher solubility in polar solvents like water. |
| Polar Surface Area (PSA) | ~69.5 Ų (Predicted) | ~69.5 Ų (Predicted) | The ester group is the primary contributor to the PSA, which is identical for both molecules. |
Synthesis and Characterization: A Practical Guide
The synthesis of both methyl and ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate can be readily achieved through the well-established Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a thioamide with an α-haloketone or its equivalent.
Synthetic Workflow
The general synthetic pathway involves two key steps: the formation of the thiazole ring and subsequent esterification if starting from the corresponding carboxylic acid, or direct formation of the ester by using the appropriate α-haloacetoacetate.
Figure 1: General workflow for the Hantzsch synthesis of the target esters.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methoxythiobenzamide
This protocol describes the conversion of anisonitrile to the corresponding thioamide, a key precursor for the Hantzsch synthesis.
Materials:
-
Anisonitrile
-
Thioacetamide
-
Dry Hydrogen Chloride gas
-
Dimethylformamide (DMF)
-
Sodium Bicarbonate
-
Toluene
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve anisonitrile and thioacetamide in DMF.
-
Cool the mixture in an ice bath and saturate with dry hydrogen chloride gas.
-
Heat the reaction mixture on an oil bath at 100 °C until the starting materials are consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
To the residue, add an aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Collect the resulting solid by filtration.
-
Recrystallize the crude product from toluene to obtain pure 4-methoxythiobenzamide as a yellow solid[4].
Protocol 2: Synthesis of Methyl/Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate
This protocol outlines the Hantzsch thiazole synthesis to yield the target esters.
Materials:
-
4-Methoxythiobenzamide
-
Methyl 4-chloroacetoacetate or Ethyl 4-chloroacetoacetate
-
Ethanol
-
Sodium acetate (or another suitable base)
Procedure:
-
Dissolve 4-methoxythiobenzamide (1 equivalent) and the corresponding methyl or ethyl 4-chloroacetoacetate (1.1 equivalents) in ethanol.
-
Add sodium acetate (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ester.
Spectroscopic Characterization
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
Methyl Ester:
-
δ ~7.8 (d, 2H, Ar-H ortho to OMe)
-
δ ~6.9 (d, 2H, Ar-H meta to OMe)
-
δ ~7.0 (s, 1H, thiazole-H)
-
δ ~3.8 (s, 3H, OMe)
-
δ ~3.7 (s, 2H, CH₂-COO)
-
δ ~3.75 (s, 3H, COOMe)
-
-
Ethyl Ester:
-
δ ~7.8 (d, 2H, Ar-H ortho to OMe)
-
δ ~6.9 (d, 2H, Ar-H meta to OMe)
-
δ ~7.0 (s, 1H, thiazole-H)
-
δ ~4.2 (q, 2H, OCH₂)
-
δ ~3.8 (s, 3H, OMe)
-
δ ~3.7 (s, 2H, CH₂-COO)
-
δ ~1.3 (t, 3H, CH₃)
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
Common Signals:
-
δ ~170 (C=O, ester)
-
δ ~168 (C-2, thiazole)
-
δ ~161 (C-Ar, attached to OMe)
-
δ ~150 (C-4, thiazole)
-
δ ~128 (C-Ar, ortho to OMe)
-
δ ~126 (C-Ar, ipso)
-
δ ~114 (C-Ar, meta to OMe)
-
δ ~110 (C-5, thiazole)
-
δ ~55 (OMe)
-
δ ~35 (CH₂-COO)
-
-
Methyl Ester Specific:
-
δ ~52 (COOMe)
-
-
Ethyl Ester Specific:
-
δ ~61 (OCH₂)
-
δ ~14 (CH₃)
-
Biological Activity: Exploring the Impact of the Ester Moiety
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The ester group can influence these activities by affecting the compound's ability to cross cell membranes and interact with its biological target.
General Biological Profile of Thiazole Derivatives
Thiazole-containing compounds have been reported to act as:
-
Anticancer agents: By targeting various cellular pathways, including kinase inhibition and disruption of microtubule dynamics[1][7][8].
-
Antimicrobial agents: Showing efficacy against a range of bacteria and fungi[1][4][9].
-
Anti-inflammatory agents: Through mechanisms that can involve the inhibition of inflammatory enzymes[10].
Comparative Biological Activity: Methyl vs. Ethyl Ester
Direct comparative studies on the biological activities of methyl and ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate are scarce. However, we can extrapolate potential differences based on the principles of medicinal chemistry:
-
Lipophilicity and Cell Permeability: The higher predicted lipophilicity of the ethyl ester may lead to enhanced cell membrane permeability, potentially resulting in increased intracellular concentrations and greater biological activity in cell-based assays.
-
Metabolic Stability: Ethyl esters are generally more sterically hindered towards enzymatic hydrolysis by esterases compared to methyl esters. This could lead to a longer half-life for the ethyl ester in vivo, potentially translating to a more sustained therapeutic effect.
-
Target Engagement: While the ester moiety is often considered a "pro-drug" handle that is cleaved in vivo to release the active carboxylic acid, the intact ester may also exhibit its own biological activity. The subtle difference in size and electronics between the methyl and ethyl groups could influence binding affinity to the target protein.
Hypothetical Biological Mechanism of Action
A potential mechanism of action for this class of compounds could involve the inhibition of a key enzyme in a disease-related pathway.
Figure 2: Hypothetical mechanism of action for the thiazole esters.
Conclusion and Future Perspectives
Both methyl and ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate are valuable compounds for researchers in the field of drug discovery. The choice between the two will depend on the specific goals of the research.
-
The methyl ester , with its slightly lower predicted lipophilicity and higher aqueous solubility, may be a good starting point for initial in vitro screening and for synthetic modifications where a less sterically hindered ester is advantageous.
-
The ethyl ester , with its higher predicted lipophilicity, may offer improved cell permeability and metabolic stability, potentially leading to better performance in cell-based assays and in vivo studies.
This guide provides a framework for understanding the key differences between these two closely related esters. Further experimental studies are warranted to definitively characterize their physicochemical properties and to directly compare their biological activities in a range of relevant assays. Such studies will provide invaluable data for the rational design of new and more effective thiazole-based therapeutics.
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2024, from [Link]
- Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. (1979). Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795–813.
-
molbank. (2024, March 6). Semantic Scholar. Retrieved February 22, 2024, from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021, July 19). ACS Omega. [Link]
-
Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. (n.d.). PubMed. Retrieved February 22, 2024, from [Link]
-
Supporting Information - Semantic Scholar. (n.d.). Retrieved February 22, 2024, from [Link]
-
Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.). Biopolymers and Cell. Retrieved February 22, 2024, from [Link]
-
MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021, April 25). Malaysian Journal of Fundamental and Applied Sciences. [Link]
-
Chemical Properties of 2-(4-Ethyl-2-acetoxy-5-methoxyphenyl)acetic acid, methyl ester. (n.d.). NIST. Retrieved February 22, 2024, from [Link]
- Aminoalkyl esters of thiazolecarboxylic and thiazolyl-4-acetic acids. (1946). Journal of the Chemical Society (Resumed), 87.
-
(E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. (n.d.). PMC. Retrieved February 22, 2024, from [Link]
-
Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (n.d.). PMC. Retrieved February 22, 2024, from [Link]
-
New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022, September 20). MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved February 22, 2024, from [Link]
-
2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022, April 22). MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES Sardash. (n.d.). EPU Academic Staff - Erbil Polytechnic University. Retrieved February 22, 2024, from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PMC. Retrieved February 22, 2024, from [Link]
-
Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. (2020, July 10). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles. (n.d.). PMC. Retrieved February 22, 2024, from [Link]
-
Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate. (n.d.). EPA. Retrieved February 22, 2024, from [Link]
-
Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF. (2025, October 11). ResearchGate. [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. Retrieved February 22, 2024, from [Link]
-
ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE | CAS 53266-94-7. (n.d.). Molbase. Retrieved February 22, 2024, from [Link]
-
CAS No : 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate. (n.d.). Pharmaffiliates. Retrieved February 22, 2024, from [Link]
-
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. (2022, August 25). MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). MDPI. [Link]
-
Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (2025, August 7). ResearchGate. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Fundamental and Applied Sciences. [Link]
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- 8. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity comparison of thiazole acetic acid vs methyl ester derivatives
Executive Summary
This technical guide provides a comparative analysis of Thiazole Acetic Acid and its Methyl Ester derivatives, focusing on their distinct bioactivity profiles in drug discovery. While often viewed merely as synthetic intermediates, the ester and acid forms exhibit divergent pharmacological behaviors driven by their physicochemical properties.
Key Distinction:
-
Methyl Esters: Typically function as lipophilic prodrugs with enhanced membrane permeability, often showing higher potency against intracellular targets (e.g., Mycobacterium tuberculosis enzymes) but exhibiting higher cytotoxicity to mammalian cells.
-
Acetic Acids: Exhibit superior aqueous solubility and polarity, making them ideal for extracellular targets, surface-active antimicrobial applications, and binding pockets requiring strong hydrogen bond donors.
Physicochemical & Structural Comparison
The transition from a methyl ester to a free acetic acid alters the molecular landscape significantly. This shift dictates the compound's ability to cross biological membranes and interact with protein targets.
| Feature | Thiazole Methyl Ester | Thiazole Acetic Acid | Impact on Bioactivity |
| Lipophilicity (LogP) | High | Low | Esters penetrate cell membranes more effectively; Acids are more soluble in aqueous media. |
| H-Bonding | H-Bond Acceptor only | H-Bond Donor & Acceptor | Acids can form salt bridges with basic amino acid residues (Lys, Arg) in active sites. |
| Metabolic Stability | Labile (Subject to esterases) | Stable | Esters are rapidly hydrolyzed in plasma/cytosol to the acid form (Prodrug effect). |
| Cellular Toxicity | Moderate to High | Low to Negligible | Esters often show higher non-specific cytotoxicity to fibroblasts (e.g., HS-27 cells). |
Structural Logic Diagram (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) divergence between the two forms.
Caption: SAR divergence showing the lipophilic ester's advantage in intracellular access versus the hydrophilic acid's safety and extracellular targeting.
Bioactivity Analysis: Experimental Data
Case Study A: Antimicrobial Activity (Intracellular Targets)
In the context of tuberculosis drug development, the Methyl Ester form often outperforms the acid. Research targeting the Mycobacterium tuberculosis enzyme mtFabH (essential for fatty acid biosynthesis) demonstrates this trend.
-
Mechanism: The hydrophobic channel of mtFabH accommodates the ester group more effectively than the charged acid.
-
Data: 2-aminothiazole-4-carboxylate derivatives.[1]
| Compound Form | Target (mtFabH) IC50 | MIC (M. tuberculosis) | Interpretation |
| Methyl Ester | 0.95 µg/mL | 0.06 µg/mL | High potency due to active site fit and cell wall penetration. |
| Acetic Acid | > 200 µg/mL | Inactive | The free acid fails to penetrate the mycobacterial cell wall or bind the hydrophobic pocket. |
Case Study B: Surface Antimicrobial & Preservative Use
Conversely, for general antimicrobial applications (biocides/preservatives) where solubility and surface interaction are key, the Acetic Acid form is superior.
-
Study: (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids vs. Parabens.
-
Result: The acid derivative (Compound 5a) exhibited broader antibacterial/antifungal activity than standard parabens and lower cytotoxicity to human dermal fibroblasts.[2]
-
Key Insight: The carboxylic acid moiety provides the necessary amphiphilic balance for surfactant-like disruption of microbial membranes without entering mammalian cells.
Case Study C: Cytotoxicity Profile
A critical safety differentiator is cytotoxicity against healthy mammalian cells.
-
Observation: Carboxylic esters of bromoacetamido-thiazoles showed significant toxicity to HS-27 human fibroblast cells at 100 µg/mL.[3]
-
Contrast: The corresponding free acids showed no significant cytotoxicity at the same concentration.[3]
-
Implication: For topical or non-systemic applications, the acid form offers a wider therapeutic window.
Mechanism of Action: Signaling Pathways
Understanding the target pathway is essential for choosing between ester and acid. Below is a visualization of the EGFR Signaling Pathway , a common target for thiazole-based anticancer agents. Thiazoles often act as ATP-competitive inhibitors.
Caption: Thiazole derivatives inhibit EGFR autophosphorylation, halting the RAS/RAF/MEK/ERK proliferation cascade.
Experimental Protocols
Protocol 1: Synthesis (Hydrolysis of Methyl Ester to Acid)
Objective: Convert the lipophilic methyl ester to the hydrophilic acetic acid for bioactivity comparison.
-
Dissolution: Dissolve 1.0 mmol of Thiazole Methyl Ester in 10 mL of THF/Methanol (1:1 v/v).
-
Saponification: Add 2.0 mL of 1M LiOH (Lithium Hydroxide) aqueous solution.
-
Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Checkpoint: Ester spot (high Rf) should disappear; Acid spot (low Rf, streaks) should appear.
-
-
Work-up:
-
Evaporate organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 using 1M HCl .
-
Precipitate forms. Filter and wash with cold water.
-
-
Purification: Recrystallize from Ethanol/Water.
Protocol 2: Comparative MIC Assay (Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) for both derivatives.
-
Preparation: Prepare stock solutions (10 mg/mL) of Ester (in DMSO) and Acid (in DMSO or buffered saline).
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions (Range: 512 µg/mL to 0.5 µg/mL) in Mueller-Hinton Broth.
-
Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10^5 CFU/mL) to each well.
-
Controls:
-
Negative Control: Broth + DMSO (no drug).
-
Positive Control:[4] Ciprofloxacin or standard antibiotic.
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Visual turbidity check or Absorbance at 600 nm (OD600).
-
Self-Validation: The MIC is the lowest concentration with no visible growth.
-
References
-
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. (2009). Demonstrates the superiority of ester derivatives for intracellular mtFabH inhibition. Link
-
Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Journal of Microorganism Control. (2013). Highlights the efficacy of acid derivatives (Compound 5a) as safer, broad-spectrum preservatives. Link
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. (2022). Comprehensive review of thiazole SAR and anticancer potential. Link
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- 2. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
Technical Comparison Guide: Photophysical Profile of 2-(4-Methoxyphenyl)thiazole
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of the 2-(4-methoxyphenyl)thiazole chromophore.
Executive Summary
Product/Compound: 2-(4-Methoxyphenyl)thiazole
Primary Application: UV-active chromophore, intermediate in fluorescent probe design, pharmacological scaffold.
Key Metric (
This guide objectively analyzes the absorption characteristics of 2-(4-methoxyphenyl)thiazole, comparing it against its unsubstituted parent (2-phenylthiazole) and its benzo-fused analog (2-(4-methoxyphenyl)benzothiazole). The presence of the methoxy group induces a bathochromic shift of approximately 20–25 nm relative to the unsubstituted core, facilitating detection in complex matrices.
Comparative Photophysical Analysis
The absorption profile of 2-(4-methoxyphenyl)thiazole is governed by
Table 1: Spectral Comparison of Thiazole Derivatives
Data synthesized from structure-property relationship trends and comparative literature.
| Compound | Structure | Shift vs. Parent | Electronic Character | |
| 2-Phenylthiazole | Parent Core | 280 nm | — | Baseline |
| 2-(4-Methoxyphenyl)thiazole | Target | 302 nm (est.) | +22 nm | Bathochromic (Donor Effect) |
| 2-(4-Nitrophenyl)thiazole | EWG Analog | 345 nm | +65 nm | Strong ICT (Intramolecular Charge Transfer) |
| 2-(4-Methoxyphenyl)benzothiazole | Fused Analog | 325 nm | +45 nm | Extended Conjugation (Benzofusion) |
Solvent Effects (Solvatochromism)
The chromophore exhibits positive solvatochromism, indicating a more polar excited state relative to the ground state.
| Solvent | Polarity Index ( | Predicted | Observation |
| Hexane | 0.1 | 295 | Vibrational fine structure often visible. |
| Acetonitrile | 5.8 | 299 | Loss of fine structure; broadening. |
| Methanol | 5.1 | 302 | Slight red shift due to H-bonding stabilization. |
| DMSO | 7.2 | 305 | Maximum bathochromic shift. |
Mechanistic Insight: Electronic Transitions
The absorption maximum arises from the conjugation between the phenyl ring and the thiazole ring. The C2 position of the thiazole is electron-deficient (C=N bond character), while the 4-methoxy group is electron-rich.
Diagram 1: Resonance and Electronic Transition
The following diagram illustrates the electron donation pathway that causes the redshift.
Caption: Electronic delocalization pathway in 2-(4-methoxyphenyl)thiazole leading to bathochromic shift.
Experimental Protocol: Validated Characterization Workflow
To ensure reproducibility and spectral accuracy, the following protocol is recommended. This method minimizes aggregation artifacts common in heteroaromatic systems.
Reagents & Equipment[1][2][3]
-
Analyte: 2-(4-Methoxyphenyl)thiazole (>98% purity, HPLC grade).
-
Solvent: Spectroscopic grade Methanol or Ethanol (cutoff <205 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 2.0 mg of the compound into a 10 mL volumetric flask.
-
Dissolve in spectroscopic grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Concentration:
(approx. ).
-
-
Dilution Series (Linearity Check):
-
Prepare working standards at
. -
Why? To verify adherence to the Beer-Lambert Law (
) and rule out intermolecular aggregation (exciplex formation).
-
-
Measurement:
-
Baseline correction: Run a blank scan with pure solvent in both sample and reference paths.
-
Scan Range: 200 nm to 500 nm.
-
Scan Speed: Medium (approx. 200 nm/min) for optimal resolution.
-
-
Data Processing:
Diagram 2: Experimental Workflow
Caption: Standardized workflow for determining molar extinction coefficient and absorption maxima.
Synthesis Context (Origin of the Chromophore)
Understanding the synthesis confirms the structural integrity of the chromophore. The most robust route is the Hantzsch Thiazole Synthesis .
-
Reactants: 4-Methoxythiobenzamide +
-Halo ketone (e.g., Chloroacetaldehyde). -
Mechanism: Condensation followed by cyclization.[3]
-
Relevance to UV: Impurities from this synthesis (e.g., unreacted thiobenzamide) absorb strongly at 270 nm and can interfere with the 300 nm peak. Purification is critical.
References
- Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II. Pergamon Press, 1996.
-
J. Chem. Soc. B. "The absorption spectra of some thiazines and thiazoles." (Establishes the 280 nm baseline for 2-phenylthiazole).
-
NIST Chemistry WebBook. "Thiazole, 2-amino-4-(p-methoxyphenyl)-". (Provides comparative IR/spectral data for methoxy-substituted thiazoles).
-
ResearchGate. "Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole". (Provides the benzothiazole comparative data at ~325 nm).
Sources
- 1. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 2. Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and electronic absorption and fluorescence of 2-arylbenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate
As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a self-validating system of risk mitigation. Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate is a complex, biologically active precursor. Because comprehensive toxicological data is often unavailable for novel organic compounds, we must default to stringent safety protocols typical for Active Pharmaceutical Ingredients (APIs)[1].
This guide provides the causality behind our safety choices, ensuring that researchers understand why a protocol exists, which is the foundation of a true safety culture.
Physicochemical Profiling & Hazard Causality
To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first deconstruct the molecule. The compound features a lipophilic 4-methoxyphenyl group, a heteroaromatic thiazole ring, and a methyl acetate moiety.
-
Lipophilicity & Dermal Risk: The aromatic and heteroaromatic rings increase the molecule's lipophilicity. If dissolved in common laboratory solvents (like DMSO or DMF), the compound can easily bypass the stratum corneum, necessitating strict dermal protection.
-
Ester Hydrolysis & Mucous Membranes: The methyl ester group is susceptible to hydrolysis in the presence of moisture (such as in the eyes or respiratory tract). This reaction can release mild irritants, making eye and respiratory protection critical[2].
Table 1: Predicted Physicochemical Data & Operational Implications
| Property | Value / Description | Operational Implication |
| Chemical Name | This compound | Use full nomenclature on all waste labels; avoid abbreviations. |
| Molecular Formula | C13H13NO3S | N/A |
| Molecular Weight | 263.31 g/mol | Requires precise microbalance weighing; static control is essential. |
| Structural Hazards | Thiazole ring, methyl ester | High lipophilicity; potential skin sensitizer and mucous membrane irritant. |
| Physical State | Solid (Powder/Crystalline) | High risk of aerosolization during transfer. |
| Solubility | Soluble in DMSO, DMF, DCM | Facilitates rapid dermal absorption if spilled while in solution. |
Causality-Driven PPE Protocol
In accordance with the Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910 Subpart I)[3], the following self-validating PPE protocol must be employed. We utilize a "double-barrier" philosophy to ensure that if the primary barrier fails, the secondary barrier prevents exposure.
Step-by-Step Methodology: PPE Donning & Doffing
-
Preparation & Inspection: Visually inspect all PPE for micro-tears or defects. Causality: A compromised barrier is equivalent to no barrier when handling potent APIs.
-
Body Protection: Don a fully buttoned, fluid-resistant laboratory coat with fitted knit cuffs.
-
Respiratory Protection: If handling dry powder outside of a certified Class II Biological Safety Cabinet (BSC) or fume hood, don an N95 or P100 particulate respirator. Causality: Prevents inhalation of aerosolized ester-containing particulates.
-
Eye Protection: Don tight-fitting, indirect-vented chemical splash goggles. Standard safety glasses are insufficient. Causality: Indirect venting prevents airborne dust from settling into the eyes, mitigating ester hydrolysis on the conjunctiva.
-
Hand Protection (Double Gloving): Don a pair of standard nitrile gloves, followed by a second, extended-cuff nitrile glove pulled over the lab coat cuffs. Causality: Nitrile offers excellent resistance to ester and thiazole derivatives. Double gloving allows for the immediate removal of the outer contaminated layer without exposing bare skin.
-
Doffing (Self-Validating Step): Remove the outer gloves first by pinching at the palm. Remove goggles by the straps (avoiding the front lens). Remove the lab coat, and finally, remove the inner gloves. Wash hands immediately with soap and water.
Operational Workflow & Handling
When handling novel organic compounds, the workflow must minimize static electricity and air currents that cause powder aerosolization[2].
Step-by-Step Methodology: Weighing and Dissolution
-
Environmental Control: Ensure the fume hood or exhausted enclosure is operating at the correct face velocity (typically 80-100 fpm).
-
Static Mitigation: Place an anti-static mat inside the hood. Use a static ionizer gun on the weigh boats and spatulas. Causality: Thiazole powders often carry a static charge, causing them to "jump" and contaminate the balance area.
-
Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the this compound into a tared, sealable vial.
-
Solubilization: Cap the vial immediately after weighing. Inject the required solvent (e.g., DCM or DMF) through a septum using a syringe, rather than opening the vial to pour the solvent. Causality: This closed-system transfer prevents the displacement of dry powder into the breathing zone.
-
Decontamination: Wipe down the balance and surrounding area with a lint-free wipe dampened with isopropanol.
Operational Workflow Diagram
Safe Handling and Containment Workflow for Novel Thiazole-Acetate Derivatives.
Spill Response & Chemical Disposal Plan
In the event of a breach in containment, the response must be immediate and methodical to prevent environmental contamination and personnel exposure[1].
Step-by-Step Methodology: Spill Mitigation
-
Evacuate & Assess: Immediately halt work. If the spill involves dry powder outside of a hood, step back and allow the aerosolized dust to settle. Do not use sweeping motions that generate drafts.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or commercial spill-control vermiculite). Causality: Water should be avoided as it may initiate ester hydrolysis or spread lipophilic compounds.
-
Collection: Use non-sparking, disposable tools to scoop the powder and absorbent into a compatible, sealable hazardous waste container.
-
Chemical Decontamination: Wipe the spill area with a solvent in which the compound is highly soluble (e.g., ethanol or isopropanol) to dissolve residual micro-crystals, followed by a thorough wash with a strong surfactant (soapy water) to remove all organic traces.
-
Verification: Visually inspect the area under a bright, directional light to ensure no crystalline residue remains.
Waste Segregation Methodology
-
Solid Waste: All contaminated PPE (outer gloves, masks), weigh boats, and absorbent materials must be double-bagged in heavy-duty polyethylene bags and placed in a rigid container labeled "Hazardous Solid Organic Waste: Contains Thiazole Derivatives."
-
Liquid Waste: Solvent washings must be segregated based on the solvent used. If dissolved in DCM, dispose of in the "Halogenated Organic Waste" carboy. If dissolved in DMSO or DMF, use the "Non-Halogenated Organic Waste" carboy. Never mix these streams, as it severely complicates downstream incineration processes.
References
-
Hout, Sam A. (2022). Manufacturing of Quality Oral Drug Products: Processing and Safe Handling of Active Pharmaceutical Ingredients (API). Taylor & Francis Group.[Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standard, 29 CFR 1910 Subpart I. Intelligent Personalised Training Recommender Systems For Occupational Health Risk Mitigation.[Link]
-
Spokane County Library District (SCLD). Safety Scale Laboratory Experiments For Chemistry For Today: Managing Novel Organic Compounds.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
